ect protein
Description
Historical Perspectives and Identification of ECT2 Protein as a RhoGEF
The identification of ECT2 as a RhoGEF dates back to early research that also uncovered other Dbl family RhoGEFs as oncogenes. aacrjournals.org These studies provided initial evidence that aberrant activation of Rho proteins could contribute to cancer development. aacrjournals.org ECT2 was detected in similar NIH/3T3 mouse fibroblast focus formation assays that led to the identification of mutationally activated RAS genes in cancer. aacrjournals.org Early work demonstrated that amino-terminal truncation of ECT2 resulted in oncogenic transforming activity in cultured cells. aacrjournals.orgnih.gov This truncation led to the loss of nuclear localization sequences, suggesting that mislocalization could be a mechanism of activation. aacrjournals.org
Further research solidified ECT2's role as an exchange factor for Rho GTPases. Studies in human cells showed that ECT2 is phosphorylated during the G2 and M phases of the cell cycle and is involved in cytokinesis. genecards.orgpnas.org Specifically, ECT2 was found to be essential for cytokinesis in many cells, being recruited by the centralspindlin complex to the division plane at the onset of anaphase. pnas.orgbiologists.com At this location, it promotes the activation of RhoA, which in turn drives the assembly and contraction of the actomyosin (B1167339) contractile ring, a crucial step for cell division. pnas.orgbiologists.comoup.com Depletion of ECT2 leads to cytokinesis failure and the formation of multinucleated cells, underscoring its indispensable role in this process. pnas.orgbiologists.comoup.com
Evolutionary Conservation and Orthologs of ECT2 Protein
ECT2 exhibits significant evolutionary conservation across various species, reflecting its fundamental role in cellular processes like cytokinesis. researchgate.netnih.gov Orthologs of mammalian ECT2 have been identified in diverse organisms, including Drosophila melanogaster (Pebble) and Caenorhabditis elegans (ECT-2). nih.govembopress.org These orthologs share structural features with human ECT2, typically containing N-terminal BRCT domains and a C-terminal catalytic DH-PH domain. nih.govembopress.orgeuropeanreview.org The DH domain is the functional domain responsible for catalyzing the guanine (B1146940) nucleotide exchange, while the PH domain is often involved in membrane localization and regulation. embopress.orgeuropeanreview.org
Studies comparing the BRCT domains of ECT2 and its orthologs have revealed conserved structural and functional characteristics across almost all organisms. nih.gov For instance, the first BRCT unit (BRCT0) is distinct from the other two but is conserved between orthologs of both ECT2 and TOPBP1. nih.gov Phylogenetic analysis suggests that the simultaneous presence of key cytokinesis regulators, including Kif23, Cyk4, and Ect2, is specific to Metazoans, implying their crucial role in the evolution of multicellularity. biorxiv.orgbiorxiv.org While divergent orthologs of these regulators exist in certain Choanoflagellates and amoeboid species that exhibit incomplete cytokinesis, the structural conservation of these proteins is high across Metazoa. biorxiv.orgbiorxiv.org
Examples of ECT2 orthologs and their corresponding organisms include:
| Protein Name | Organism | Reference |
| ECT2 | Homo sapiens | pnas.orggenecards.org |
| Pebble | Drosophila melanogaster | nih.govembopress.org |
| ECT-2 | Caenorhabditis elegans | nih.govembopress.org |
| Ect2 | Mus musculus | embopress.org |
| Ect2 | Danio rerio | zfin.org |
| ECT2 | Arabidopsis thaliana | oup.com |
This conservation highlights the fundamental and ancient nature of ECT2's functions in cell division and related processes.
Fundamental Academic Significance of ECT2 Protein Research
Research into ECT2 protein holds significant fundamental academic importance due to its central role in crucial cellular processes and its implications in disease. ECT2's function as a RhoGEF places it as a key regulator of the Rho family GTPases, which are involved in a wide range of cellular activities beyond cytokinesis, including cell growth, polarity, adhesion, and migration. pnas.orgresearchgate.netgenecards.org Understanding the mechanisms by which ECT2 is regulated and how it interacts with other proteins provides crucial insights into the intricate signaling networks that govern cell behavior. pnas.orgpnas.org
Detailed research findings have illuminated the structural basis of ECT2 regulation. The crystal structure of human ECT2 revealed that its C-terminal PH domain can fold back and block the RhoA-binding site at the catalytic DH domain, providing a mechanism for autoinhibition. pnas.orgresearchgate.netrcsb.org Activation of ECT2 can occur through various mechanisms, including recruitment by the centralspindlin complex during cytokinesis and allosteric activation by GTP-bound RhoA, suggesting a positive-feedback loop in RhoA signaling. pnas.orgresearchgate.netrcsb.org
Moreover, studies on ECT2 have revealed its involvement in processes beyond cytokinesis. For instance, nuclear ECT2 has been shown to play a role in ribosomal DNA transcription and ribosome biogenesis in colorectal cancer cells, independent of its cytokinesis function. aacrjournals.orgnih.gov ECT2 has also been implicated in DNA double-strand break repair, contributing to genome stability, potentially through mechanisms independent of its canonical GEF activity. nih.gov These findings expand the understanding of ECT2's cellular functions and highlight its multifaceted nature.
The study of ECT2 orthologs in model organisms like C. elegans and Drosophila has provided valuable insights into conserved mechanisms of cytokinesis and cell polarity. nih.govembopress.org Research in C. elegans has shown that ECT-2 regulates cytokinesis and the migration of epidermal cells, and can also positively regulate RAS signaling during vulval development, suggesting potential crosstalk between Rho and RAS pathways. nih.govembopress.org
The academic significance is further underscored by the association of ECT2 dysregulation with various cancers. pnas.orgresearchgate.netpnas.orgaacrjournals.org Elevated expression and mislocalization of ECT2 have been observed in numerous cancer types, including colorectal, lung, ovarian, esophageal, and gastric cancers. aacrjournals.orgeuropeanreview.orgnih.gov Research into how ECT2 contributes to tumorigenesis, often through mechanisms distinct from its role in normal cytokinesis, is a major area of investigation. aacrjournals.orgnih.gov For example, cytoplasmic mislocalization of ECT2 can lead to oncogenic activation. aacrjournals.org Understanding these mechanisms is crucial for identifying potential therapeutic targets. pnas.orgpnas.org
Properties
CAS No. |
136111-12-1 |
|---|---|
Molecular Formula |
C7H8ClN3O5 |
Synonyms |
ect protein |
Origin of Product |
United States |
Molecular Architecture and Genetic Basis of Ect2 Protein
Gene Locus and Transcriptional Regulation of ECT2
The human ECT2 gene is located on chromosome 3 at locus 3q26.31. cancer-genetics.org Its expression is dynamically controlled throughout the cell cycle, with elevated levels observed with the onset of DNA synthesis and remaining high during the G2 and M phases. nih.govcancer-genetics.org This cell cycle-dependent expression highlights its crucial role in cell division.
Transcriptional regulation of ECT2 involves various factors. For instance, the transcription factor ETS1 has been shown to directly bind to the ECT2 promoter and positively regulate its expression, contributing to the malignant behavior of prostate cancer cells. researchgate.net This indicates that ECT2 transcription can be influenced by specific transcription factors, linking its expression to broader cellular signaling pathways and disease states.
Genomic Organization and Splicing Variants of ECT2 mRNA
The ECT2 gene gives rise to several transcript variants, leading to the production of different protein isoforms. cancer-genetics.org Alternative mRNA splicing is a key mechanism that contributes to this diversity. researchgate.net While full-length ECT2 is the prevalent form in human cancers, studies have identified splice variants, such as one lacking a nuclear localization signal. nih.gov Although the oncogenic potential of such a variant has been demonstrated in mouse models, the transforming ECT2 variant originally identified, which was N-terminally truncated and lacked BRCT domains and the first NLS, is generally not considered related to human cancers. atlasgeneticsoncology.orgnih.govresearchgate.net
Alternative splicing events affecting ECT2 mRNA have been implicated in processes like cancer drug resistance. For example, an increased expression of an ECT2 splice variant that includes exon 5 (ECT2-Ex5+) has been observed in doxorubicin-resistant breast cancer cells. researchgate.netnih.gov Splicing factors such as ZRANB2 and SYF2 have been shown to regulate the inclusion of exon 5 in ECT2 mRNA, and their depletion can reduce doxorubicin (B1662922) resistance. nih.govresearchgate.net This suggests that alternative splicing of ECT2 mRNA, controlled by specific splicing factors, can influence cellular responses and contribute to acquired drug resistance.
Protein Domain Organization and Structural Motifs of ECT2 Protein
The human ECT2 protein is approximately 104 kDa in size and consists of 883 amino acids. atlasgeneticsoncology.org It is characterized by several distinct structural domains, each contributing to its function and regulation. nih.govuq.edu.au The N-terminus serves a regulatory role and contains sequences homologous to cell cycle control and repair proteins. nih.govatlasgeneticsoncology.org The catalytic core, responsible for its GEF activity towards Rho GTPases, is located in the C-terminus. nih.govatlasgeneticsoncology.orguq.edu.au A small central (S) domain separates the N- and C-terminal regions and contains nuclear localization sequences (NLS) that regulate ECT2's intracellular localization. nih.govatlasgeneticsoncology.orguq.edu.au
The domain organization of ECT2 is similar to that of other Dbl family GEFs. researchgate.net A schematic representation of the domain structure is provided below:
| Domain | Location | Key Features / Homology | Function |
| N-terminal Region | N-terminus | Regulatory function, homology to cell cycle/repair proteins | Negative regulation of GEF activity nih.gov |
| XRCC1 Domain | Extreme N-terminus | Homology to human XRCC1 (DNA repair) | Potential role in DNA repair/sister chromatid exchange related processes nih.govatlasgeneticsoncology.orguq.edu.au |
| Cyclin B6-like Domain | N-terminus | Homology to yeast Clb6 (G1 to S phase transition) | Potential role in cell cycle transition nih.govatlasgeneticsoncology.orgbiologists.com |
| BRCT Domains | N-terminus | Tandem repeats, conserved in DNA repair/checkpoint proteins | Regulation of GEF activity, protein interactions, cytokinesis atlasgeneticsoncology.orguq.edu.augrantome.comresearchgate.netnih.govnih.gov |
| Small Central (S) Domain | Central | Contains Nuclear Localization Sequences (NLS) | Control of intracellular localization nih.govatlasgeneticsoncology.orguq.edu.au |
| Dbl Homology (DH) Domain | C-terminus | Catalytic core of GEF activity | Catalyzes GTP exchange on Rho GTPases nih.govatlasgeneticsoncology.orguq.edu.auresearchgate.net |
| Pleckstrin Homology (PH) Domain | C-terminus | Adjacent to DH domain | Membrane localization, regulation of GEF activity nih.govatlasgeneticsoncology.orguq.edu.auresearchgate.netrcsb.orgpnas.orguniprot.org |
| C-terminal Region | Extreme C-terminus | Does not exhibit significant homology to known domains/motifs | May influence Rho GTPase specificity nih.gov |
Note: This table is a simplified representation. The precise boundaries and interactions of domains are subject to ongoing research.
Dbl Homology (DH) Domain
The Dbl Homology (DH) domain is a hallmark of Dbl family GEFs and constitutes the catalytic core of ECT2. nih.govatlasgeneticsoncology.orguq.edu.auresearchgate.net This domain is responsible for catalyzing the exchange of GDP for GTP on Rho family GTPases, thereby activating them. nih.govatlasgeneticsoncology.orguq.edu.auresearchgate.net The DH domain of ECT2 adopts a typical structure found in other GEF proteins. nih.gov
Pleckstrin Homology (PH) Domain
Located adjacent to the DH domain in the C-terminus, the Pleckstrin Homology (PH) domain of ECT2 is involved in membrane localization and regulation of GEF activity. nih.govatlasgeneticsoncology.orguq.edu.auresearchgate.netrcsb.orgpnas.orguniprot.org Structural analysis has revealed that the C-terminal PH domain can fold back and bind to the surface of the DH domain, blocking the binding site for RhoA and thus providing a mechanism for autoinhibition. nih.govrcsb.orgpnas.orguniprot.org Binding of activated GTP-bound RhoA to the PH domain can allosterically activate ECT2 by releasing this autoinhibition, suggesting a positive-feedback loop in RhoA signaling. rcsb.orgpnas.orguniprot.org
BRCT Domains
ECT2 contains tandem repeats of the BRCT (BRCA1 C-terminal) motif in its N-terminal region. atlasgeneticsoncology.orgbiologists.comnih.govresearchgate.net These domains are highly conserved in proteins involved in DNA repair and cell cycle checkpoint responses. atlasgeneticsoncology.orguq.edu.au The BRCT domains of ECT2 play crucial roles in regulating its GEF activity and intracellular localization, as well as mediating protein-protein interactions. atlasgeneticsoncology.orgresearchgate.netuq.edu.augrantome.comresearchgate.netnih.govnih.gov
Research indicates that the BRCT domains contribute to the autoinhibition of ECT2 by forming an intramolecular association with the DH domain. nih.govuq.edu.au This interaction can induce a conformation that blocks GEF activity. nih.gov Furthermore, studies have shown that the individual BRCT domains within ECT2 have distinct functions during cytokinesis. researchgate.netnih.gov For example, BRCT0 and BRCT1 contribute to ECT2 activation in anaphase, while BRCT2 is involved in GEF inhibition and binding to RACGAP1, which helps limit RhoA activity to the cell equator. researchgate.netnih.govnih.gov
XRCC1 and Cyclin B6-like Domains
The extreme N-terminal region of ECT2 contains an XRCC1 domain, which exhibits sequence homology to human XRCC1, a protein involved in DNA strand break repair and sister chromatid exchange. nih.govatlasgeneticsoncology.orguq.edu.au Adjacent to the XRCC1 domain are sequences homologous to yeast Clb6, a B-cyclin that promotes the transition from the G1 to the S phase of the cell cycle. nih.govatlasgeneticsoncology.orgbiologists.com These domains in the N-terminus of ECT2 are thought to serve regulatory functions and connect ECT2 to cell cycle control and DNA repair pathways. nih.govatlasgeneticsoncology.org
ECT2 protein, particularly in plants like Arabidopsis thaliana, contains a significant N-terminal intrinsically disordered region (IDR) located upstream of its YTH domain nih.govplos.orgbiorxiv.orgnih.gov. This characteristic presence of a long N-terminal IDR is common among most YTHDF family proteins in flowering plants nih.govbiorxiv.orgnih.gov. In human ECT2, disordered regions have also been identified, including a region between amino acids 389-415, 427-450, and 853-874 uniprot.orguniprot.org.
IDRs are known for their potential to influence the specificity and affinity of structured RNA-binding modules nih.govbiorxiv.org. Research using techniques like iCLIP (individual nucleotide resolution crosslinking and immunoprecipitation) has indicated that the IDR of ECT2 directly contacts its target mRNAs in vivo nih.govbiorxiv.orgelifesciences.orgresearchgate.netcsic.es. This suggests that the RNA binding mediated by the IDR may affect how the YTH domain binds to N6-methyladenosine (m6A) nih.govbiorxiv.org.
Studies have shown that the ECT2 IDR participates in RNA binding by crosslinking to uridine-rich elements that are frequently found upstream of m6A sites on target mRNAs elifesciences.orgresearchgate.netcsic.es. These contacts between the IDR and RNA are thought to help stabilize the binding of ECT2 to the m6A residue nih.govbiorxiv.org. In vitro biochemical characterization has provided direct evidence that the ECT2 IDR is crucial for forming a stable complex with m6A-methylated RNA nih.govbiorxiv.org. Specifically, a region within the ECT2 IDR, located between amino acids 300 and 375, has been mapped as a potential mediator of this stabilization nih.govbiorxiv.org.
Furthermore, the uridine (B1682114) content surrounding the m6A motif (DRACH) plays a role in modulating ECT2's affinity, particularly to the non-methylated form of the RNA nih.gov. The in vivo observation that ECT2 IDR contacts target mRNAs near the m6A site, combined with in vitro data, supports a model where the combined binding of the YTH domain and the IDR to RNA enhances ECT2's selectivity for m6A-methylated transcripts nih.gov.
Specific subdomains within the ECT2 IDR may carry distinct molecular functions biorxiv.orgresearchgate.net. For instance, a 37-amino acid region in the N-terminal IDR, referred to as N8, is required for the full activity of ECT2 in promoting leaf primordia growth in Arabidopsis embopress.org. Deletion of the N8-encoding region reduced the ability of ECT2 to complement mutations in ect2, ect3, and ect4 embopress.org. In vitro binding assays support that ECT2's m6A-binding activity is appreciable only when its YTH domain is combined with elements of the N-terminal IDR embopress.org.
Beyond direct RNA binding, IDRs of YTHDF proteins are also considered effector parts of the protein and may mediate interactions with protein partners and potentially phase separation plos.orgresearchgate.net. In Arabidopsis, the IDRs are important for the functional specialization among the different ECT proteins biorxiv.orgnih.govresearchgate.net. Some biophysical properties recurrent in the IDRs of Arabidopsis YTHDF proteins that can complement ect2 ect3 ect4 mutants include a clear phase separation propensity and a charge distribution creating electric dipoles plos.org.
Research findings highlight the significant role of the ECT2 IDR in modulating RNA binding and contributing to the protein's biological function. The IDR's interaction with specific RNA motifs, particularly uridine-rich sequences adjacent to m6A sites, appears to be a key mechanism by which ECT2 achieves stable and selective binding to its targets.
Molecular Mechanisms and Enzymatic Activity of Ect2 Protein
Guanine (B1146940) Nucleotide Exchange Factor (GEF) Activity
The central catalytic function of ECT2 resides in its Dbl-homology (DH) domain, which is characteristic of the Dbl family of RhoGEFs. nih.govnih.gov This domain facilitates the activation of small Rho GTPases by catalyzing the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP). nih.govnih.gov Rho proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. nih.gov By promoting the release of GDP, ECT2 allows the more abundant cellular GTP to bind, thereby switching the GTPase to its active conformation, which can then interact with downstream effector proteins to initiate various signaling cascades. nih.govbiorxiv.org This GEF activity is not constant but is subject to precise regulation, particularly in a cell-cycle-dependent manner. For instance, ECT2's exchange activity is significantly enhanced by phosphorylation during the G2 and M phases of the cell cycle. rupress.orgnih.gov
ECT2 has been shown to catalyze nucleotide exchange for several members of the Rho family of small GTPases. In vitro studies have demonstrated that full-length ECT2 can efficiently activate RhoA, Rac1, and Cdc42. nih.govrupress.org However, its most well-characterized and critical role in vivo is the activation of RhoA at the cell equator during cytokinesis, which is essential for the formation and contraction of the actomyosin (B1167339) ring. pnas.orgnih.gov
While ECT2 can activate all three major Rho GTPases, there are conflicting reports and context-dependent specificities. nih.gov Some analyses of isolated DH-PH domains of ECT2 showed activity for RhoA and its related isoforms (RhoB and RhoC), but not for Rac1 or Cdc42. nih.gov Conversely, other studies confirm that ECT2 immunoprecipitated from mammalian cells is capable of activating RhoA, Rac1, and Cdc42. nih.gov The functional specificity of ECT2 appears to be tightly regulated by its subcellular localization and interaction with specific binding partners. For example, during mitosis, ECT2-mediated activation of Cdc42 is implicated in the attachment of spindle microtubules to kinetochores, whereas its activation of RhoA is crucial for cytokinesis in the later stages of cell division. nih.govresearchgate.net This suggests that ECT2 can act as a GEF for multiple Rho GTPases, with its specificity being determined by precise spatial and temporal control. nih.govnih.gov
| GTPase Substrate | Primary Cellular Process | Phase of Cell Cycle |
|---|---|---|
| RhoA | Cytokinesis (Contractile Ring Formation) | Anaphase/Telophase |
| Cdc42 | Spindle Assembly / Kinetochore Attachment | Metaphase |
| Rac1 | Cell Growth and Transformation | - |
The GEF activity of ECT2 is subject to sophisticated allosteric regulation, primarily through an autoinhibitory mechanism that is relieved by the binding of its own product, the active GTP-bound RhoA. pnas.org In its ground state, ECT2 is autoinhibited. pnas.org Structural analyses have revealed that the C-terminal Pleckstrin-homology (PH) domain of ECT2 folds back and physically blocks the canonical substrate-binding site on the catalytic DH domain. pnas.orguniprot.org This intramolecular interaction prevents the substrate (GDP-bound RhoA) from accessing the catalytic center, thus keeping the GEF activity switched off. pnas.org
Activation of ECT2 involves the binding of an activator molecule, which is GTP-bound RhoA itself, to a distinct allosteric site on the PH domain. pnas.org This binding event induces a conformational change in ECT2, releasing the PH domain's inhibitory grip on the DH domain. pnas.orguniprot.org Once the catalytic site is exposed, ECT2 can then bind to and activate another molecule of GDP-bound RhoA. This mechanism creates a positive feedback loop, where an initial pool of active RhoA can trigger a rapid, localized amplification of RhoA signaling. pnas.org This autoamplification is crucial during cytokinesis to ensure a robust and focused contraction of the actomyosin ring at the cleavage furrow. pnas.org
The fundamental mechanism of GDP-GTP exchange catalyzed by GEFs like ECT2 involves the destabilization of the high-affinity interaction between the GTPase and its bound nucleotide. nih.gov Small GTPases typically bind guanine nucleotides with very high affinity, resulting in a very slow spontaneous dissociation rate. ECT2 accelerates this process significantly.
The catalytic process can be summarized in the following steps:
Binding: The ECT2 DH domain binds to the GDP-loaded Rho GTPase. This interaction primarily involves the "switch" regions (Switch I and Switch II) of the GTPase.
Conformational Change: The binding of ECT2 induces a conformational change in the GTPase, particularly in the P-loop and Mg²⁺ binding site, which are critical for nucleotide coordination. This disrupts the key contacts holding GDP in the active site.
GDP Release: With its affinity for the GTPase drastically reduced, GDP dissociates from the nucleotide-binding pocket. This leaves a transient, nucleotide-free GTPase-ECT2 complex.
GTP Binding: Cellular GTP, which is present at a much higher concentration than GDP, can then readily enter the empty nucleotide-binding pocket of the GTPase.
ECT2 Release: The binding of GTP induces a second conformational change in the GTPase, causing it to adopt its "active" state. This new conformation leads to the dissociation of ECT2, freeing the GEF to catalyze the activation of another GTPase molecule. nih.govnih.gov
This catalytic cycle ensures that a single ECT2 molecule can activate multiple RhoA proteins, amplifying the signal at specific cellular locations. nih.gov
Non-GEF Functions of ECT2 Protein
Beyond its catalytic GEF activity, ECT2 possesses important non-catalytic functions that are mediated by its other structural domains, particularly its N-terminal tandem BRCT (BRCA1 C-terminal) domains. nih.govnih.gov These functions are often related to protein scaffolding and ensuring the correct localization of the protein complex required for cytokinesis.
Structural Biology of Ect2 Protein
Crystal Structures of ECT2 Protein Domains and Full-Length Protein
The determination of the crystal structures of various domains of the human ECT2 protein has provided significant insights into its architecture and function. While a crystal structure of the entire full-length protein has not yet been reported, structures of key functional domains and a large segment of the protein have been successfully resolved.
A significant breakthrough was the determination of the crystal structure of a large fragment of human ECT2 (PDB ID: 6L30) at a resolution of 2.8 Å. rcsb.orgpnas.org This construct, encompassing two BRCA1 C-terminal (BRCT) domains (BRCT1 and BRCT2) and the Dbl-homology (DH) and Pleckstrin-homology (PH) domains, revealed a profoundly autoinhibited conformation. researchgate.netrcsb.orgpnas.org To facilitate crystallization, the N-terminal BRCT domain (BRCT0) was removed. pnas.org
The crystal structure of the N-terminal triple-BRCT-domain of human ECT2 has also been solved (PDB ID: 4N40), providing a structural perspective on its role in autoinhibition and its interaction with binding partners like CYK-4. nih.govrcsb.org Additionally, the crystal structure of the second BRCT domain of ECT2 is available (PDB ID: 3L46). thesgc.org
These crystallographic studies have been instrumental in understanding the spatial arrangement of ECT2's domains and how they interact to regulate its activity.
| ECT2 Protein Construct | PDB ID | Resolution (Å) | Method | Key Insights |
| ECT2 (ΔB0) (BRCT1, BRCT2, DH-PH) | 6L30 | 2.80 | X-ray Diffraction | Reveals the autoinhibited state where the PH domain blocks the DH domain's active site. rcsb.orgpnas.org |
| Triple-BRCT-domain | 4N40 | 3.11 | X-ray Diffraction | Provides the structural basis for autoinhibition involving the N-terminal domains and interaction with CYK-4. rcsb.org |
| Second BRCT domain | 3L46 | --- | X-ray Diffraction | Structure of an individual BRCT domain. thesgc.org |
Conformational Changes and Autoinhibition Mechanisms
The activity of ECT2 is tightly regulated through intramolecular interactions that maintain it in an autoinhibited state. nih.gov Crystal structures have revealed that ECT2's C-terminal PH domain folds back and directly interacts with the catalytic DH domain. researchgate.netnih.govpnas.orgrcsb.org This conformation physically blocks the canonical binding site for its substrate, the RhoA GTPase, on the DH domain, thus preventing its activation. researchgate.netnih.govpnas.orgrcsb.org The sequestration of the catalytic center by the PH domain is a key feature of this autoinhibition. nih.gov The interaction between the DH and PH domains is primarily stabilized by hydrophobic interactions. nih.gov
In addition to the C-terminal autoinhibition, the N-terminal region, specifically the triple-BRCT-domain, is also involved in restraining ECT2 activity during the interphase of the cell cycle. nih.govrcsb.org This autoinhibition is relieved at the onset of anaphase. nih.govrcsb.org
Activation of ECT2 involves a significant conformational change. This is triggered by the binding of GTP-bound RhoA to the PH domain, not the catalytic DH domain. researchgate.netnih.govrcsb.org This binding event is proposed to induce an allosteric change that releases the PH domain from its inhibitory interaction with the DH domain, thereby exposing the catalytic site and allowing ECT2 to activate other RhoA molecules. researchgate.netnih.govrcsb.orguniprot.org This suggests a positive feedback loop where activated RhoA promotes further activation of ECT2. researchgate.netnih.govrcsb.org
Structural Basis of ECT2-GTPase Interactions
The interaction between ECT2 and Rho GTPases is a highly regulated process central to its function as a GEF. The primary substrates for ECT2's GEF activity include RhoA, Rac1, and Cdc42. nih.govrupress.orgnih.gov The structural basis for this interaction and its regulation is now well-understood, largely thanks to the crystal structure of the autoinhibited ECT2.
In its inactive state, the structural arrangement of ECT2 prevents its interaction with RhoA at the catalytic site. pnas.orgrcsb.org The PH domain occupies the surface of the DH domain that would otherwise bind to RhoA. uniprot.org This autoinhibitory mechanism ensures that ECT2's GEF activity is kept in check until it is required.
The activation of ECT2 is mediated by an unusual bimodal interaction with RhoA. researchgate.netrcsb.org An initial interaction occurs where activated, GTP-bound RhoA binds to the PH domain of ECT2. nih.govrcsb.org This allosteric binding event is the trigger that relieves the autoinhibition, causing the PH domain to dissociate from the DH domain. rcsb.orguniprot.org Once the catalytic site on the DH domain is unmasked, a second RhoA molecule (in its inactive, GDP-bound state) can bind to the now accessible catalytic center of the DH domain. rcsb.orguniprot.org ECT2 then catalyzes the exchange of GDP for GTP on this substrate RhoA, leading to its activation. nih.gov This mechanism highlights a sophisticated mode of regulation where the product of the signaling pathway (GTP-RhoA) contributes to the activation of its own activator (ECT2). nih.gov
Computational Modeling and Dynamics of ECT2 Protein Structure
Computational approaches, including molecular docking and molecular dynamics (MD) simulations, have been employed to further investigate the structure and interactions of the ECT2 protein. These methods complement experimental data by providing insights into the dynamic behavior of the protein and its complexes.
Molecular docking studies have been used to explore the binding of small molecule inhibitors to the DH-PH domain interface of ECT2, using the crystal structure (PDB ID: 6L30) as a biological target. nih.gov These computational models help in predicting the binding modes and energies of potential inhibitors. nih.gov
Following docking, explicit molecular dynamics simulations have been performed to assess the conformational changes and relative stabilities of ligand-ECT2 complexes. nih.gov These simulations monitor the root-mean-square deviation (RMSD) of the protein and bound ligands over time to understand their dynamic behavior and the stability of their interactions. nih.gov Such studies have shown that the binding of certain small molecules can lead to a more stable conformation of the ECT2 protein compared to its unbound (apo) state. nih.gov Molecular dynamics simulations have also been utilized in the study of the triple-BRCT-domain of ECT2. nih.gov These computational techniques are valuable for understanding the dynamic nature of ECT2's regulatory mechanisms and for the rational design of targeted therapies.
Cellular Localization and Trafficking of Ect2 Protein
Subcellular Compartmentalization and Dynamic Distribution
ECT2 exhibits a dynamic pattern of localization throughout the cell cycle, transitioning between the nucleus, cytoplasm, central spindle, and plasma membrane. Current time information in Cumberland County, US.frontiersin.orgmdpi.comidrblab.cnciteab.comnih.gov
Interphase: During interphase, ECT2 is primarily sequestered within the nucleus. uniprot.org
Mitosis: Upon the breakdown of the nuclear envelope during mitosis, ECT2 disperses throughout the cytoplasm. uniprot.org As mitosis progresses, ECT2 localizes to the mitotic spindles during anaphase/metaphase. uniprot.org
Cytokinesis: During telophase, ECT2 colocalizes with the centralspindlin complex at the cleavage furrow. uniprot.org At the end of cytokinesis, it is found at the midbody, where it also colocalizes with RHOA. uniprot.org ECT2's cytoplasmic accumulation and association with the plasma membrane have been noted to promote confined migration and invasion in certain contexts. citeab.com
Mechanisms Governing ECT2 Protein Translocation
The precise translocation of ECT2 is controlled by several mechanisms, including phosphorylation and interactions with other proteins.
Phosphorylation: Phosphorylation plays a significant role in regulating ECT2's localization and interaction with other proteins. CDK-1 phosphorylation of ECT2, for instance, inhibits the interaction between ECT2 and CYK-4 and inactivates a membrane binding motif within ECT2 during metaphase. elifesciences.org
Protein-Protein Interactions: ECT2 interacts with various proteins that influence its localization. It forms a component of the centralspindlin complex, which is crucial for its localization to the central spindle and midbody. uniprot.orgresearchgate.net This complex is composed of the Rho family GTPase-activating protein (GAP) CYK-4 and the kinesin MKLP1. researchgate.netelifesciences.org The interaction between ECT2 and centralspindlin, specifically with phosphorylated CYK-4, is required for RHOA activation during cytokinesis. elifesciences.org ECT2 also interacts with the polarity protein complex Par6/Par3/protein kinase Czeta (PKCzeta), which regulates PKCzeta activity and is involved in the formation of epithelial tight junctions. wikipedia.orguniprot.org Furthermore, ECT2's activation by binding of GTP-bound RHOA to its PH domain suggests an allosteric mechanism of activation and a positive-feedback loop reinforcing RHOA signaling, highlighting the interplay between RHOA binding and ECT2 regulation. rcsb.org
Role of Localization in Regulating ECT2 Function
The specific localization of ECT2 is directly linked to its function, particularly in the regulation of RHOA activity and cytokinesis.
Cytokinesis: The localization of ECT2 to the central spindle and cleavage furrow is essential for the formation of the myosin contractile ring, a key event in cytokinesis. uniprot.org As a component of the centralspindlin complex, ECT2 regulates the translocation of RHOA from the central spindle to the equatorial region, which is necessary for contractile ring assembly. uniprot.org The ability of CYK-4, a centralspindlin component, to localize to the plasma membrane and bind RHOA is reported to be important for ECT2-mediated RHOA activation during cytokinesis. elifesciences.org
Epithelial Cell Polarity: ECT2 participates in the formation of epithelial tight junctions in a manner dependent on the polarity complex PARD3-PARD6-protein kinase PRKCQ, indicating that its localization and interaction with this complex are vital for establishing cell polarity. uniprot.org
Regulation of Ect2 Protein Activity and Stability
Post-Translational Modifications of ECT2 Protein
Post-translational modifications (PTMs) are critical regulators of ECT2 function, influencing its activity, localization, and stability. nih.gov
Phosphorylation Events and Sites (e.g., T341, T359)
Phosphorylation is a key PTM that modulates ECT2 activity, particularly during the cell cycle. ECT2 is hyperphosphorylated during the G2 phase and remains phosphorylated during mitosis, with dephosphorylation occurring during cytokinesis. uniprot.orguniprot.orgstjohnslabs.comnih.gov This phosphorylation is suggested to regulate ECT2's exchange activity. nih.gov
Several phosphorylation sites on human ECT2 have been identified and studied:
Threonine 341 (T341): Phosphorylation at T341 occurs during the G2/M phase and is thought to induce a conformational change that releases ECT2 from an autoinhibitory state, leading to an active conformation. nih.govnih.govnih.gov This site is potentially phosphorylated by Cyclin-dependent kinase 1 (Cdk1). nih.gov
Threonine 359 (T359): Phosphorylation at T359 has been reported to be required for the transforming activity of ECT2 in cancer cells. uniprot.orguniprot.org This phosphorylated form interacts with PARD6A and PRKCI in cancer cells. uniprot.orguniprot.org
Threonine 373 (T373): Phosphorylation at T373 occurs during the G2/M phase and is reported to relieve autoinhibition and stimulate GEF activity. uniprot.orguniprot.orgstjohnslabs.com Dephosphorylation at this site in early anaphase, possibly by CDK1 activity, stimulates interaction with RACGAP1. uniprot.orguniprot.org
Threonine 444 (T444): Phosphorylation at T444 in the G2/M phase is required for subsequent binding with PLK1 and activation of Rho exchange. uniprot.orguniprot.orgstjohnslabs.com
Threonine 328 (T328): This site has been identified as a phosphorylation site in non-small cell lung cancer (NSCLC) cells. nih.govresearchgate.net Protein kinase Cι (PKCι) directly phosphorylates T328 in vitro, and this phosphorylation is regulated by the PKCι-Par6 complex in NSCLC cells. nih.govresearchgate.netatlasgeneticsoncology.org T328 phosphorylation is important for ECT2's oncogenic activity, regulating its binding to the PKCι-Par6 complex and affecting its GEF activity towards Rac1. nih.govatlasgeneticsoncology.org
The following table summarizes some known phosphorylation sites on human ECT2:
| Phosphorylation Site | Cell Cycle Phase/Context | Reported Effect | Kinase (Putative) | Source(s) |
| T328 | NSCLC cells | Regulates binding to PKCι-Par6, affects Rac1 GEF activity, oncogenic activity | PKCι | nih.govresearchgate.netatlasgeneticsoncology.org |
| T341 | G2/M phase | Induces conformational change, releases autoinhibition, activates ECT2 | Cdk1 | nih.govnih.govnih.gov |
| T359 | Cancer cells | Required for transformation activity, interacts with PARD6A/PRKCI | By similarity | uniprot.orguniprot.org |
| T373 | G2/M phase | Relieves autoinhibition, stimulates GEF activity, regulates RACGAP1 interaction | CDK1 (putative) | uniprot.orguniprot.orgstjohnslabs.com |
| T444 | G2/M phase | Required for PLK1 binding and Rho exchange activation | PLK1 | uniprot.orguniprot.orgstjohnslabs.com |
Ubiquitination and Proteasomal Degradation
Ubiquitination is another crucial PTM that regulates ECT2 protein levels through proteasomal degradation. nih.gov ECT2 is subject to proteasomal degradation after mitosis, mediated by the APC/C complex and its co-activator Cdh1. nih.govplos.org This degradation depends on a region containing a bipartite NLS, a D-box, and TEK-like boxes, and involves the assembly of K11-linked poly-ubiquitin chains. nih.govplos.org Proper nuclear localization of ECT2 is necessary for its degradation by APC-Cdh1. nih.govplos.org Degradation-resistant mutants of ECT2 have been shown to activate RhoA and downstream signaling, contributing to cellular transformation. nih.govplos.org
The E3 ubiquitin-protein ligase E6AP has also been reported to promote ubiquitination and proteasomal degradation of ECT2, suppressing breast cancer invasiveness and metastasis. aacrjournals.orgnih.gov Conversely, the deubiquitinating enzyme USP7 can deubiquitinate and stabilize ECT2, forming a feedforward regulatory circuit that can sustain the expression of oncogenic proteins like MDM2. thno.org USP7 physically interacts with ECT2, and recombinant USP7 can de-ubiquitinate ECT2 in vitro. thno.org Depletion of ECT2 leads to increased ubiquitination of USP7 substrates, suggesting a role for ECT2 in facilitating USP7 activity. thno.org
Other Modifications (e.g., SUMOylation)
While phosphorylation and ubiquitination are well-documented, other PTMs like SUMOylation have also been noted for ECT2. udel.eduthebiogrid.orgebi.ac.uk However, detailed research findings on the specific sites and functional consequences of ECT2 SUMOylation are less extensively reported compared to phosphorylation and ubiquitination in the provided search results.
Regulation by Protein-Protein Interactions (Autoinhibition)
ECT2 activity is also regulated through intramolecular and intermolecular protein-protein interactions, including autoinhibition. The structure of ECT2 reveals that its C-terminal PH domain folds back and binds to the surface of the DH domain, blocking the binding of RhoA to the catalytic center and thus providing a mechanism for autoinhibition. uniprot.orguniprot.orgnih.govpnas.orgresearchgate.net The second BRCT domain is also implicated in this inhibitory mechanism. uniprot.orguniprot.org
ECT2 can be allosterically activated by the binding of activated, GTP-bound RhoA to its PH domain. uniprot.orguniprot.orgnih.govpnas.orgpnas.org This binding stimulates the release of the PH domain's inhibition and promotes the binding of substrate RhoA to the catalytic site, suggesting a positive-feedback loop in RhoA signaling. nih.govpnas.orgpnas.org Binding of phosphorylated RACGAP1 to the N-terminal BRCT domain-containing region can also release autoinhibition. uniprot.orguniprot.org
ECT2 interacts with various proteins that regulate its localization and function. It is a component of the centralspindlin complex and interacts with proteins like RACGAP1, PLK1, RHOA, KIF23, PARD3, PARD6B, PRKCQ, and PKP4. uniprot.orguniprot.orgabcam.comstjohnslabs.com These interactions are often regulated in a cell cycle-dependent manner and are crucial for its roles in cytokinesis and other processes. uniprot.orguniprot.orgabcam.comstjohnslabs.com
Transcriptional and Post-Transcriptional Control of ECT2 Expression (e.g., mRNA stability, miRNA regulation)
The expression level of ECT2 is regulated at both the transcriptional and post-transcriptional levels. ECT2 expression is elevated with the onset of DNA synthesis and remains high during the G2 and M phases of the cell cycle, indicating cell cycle-dependent transcriptional control. nih.govgenecards.org Transcription factors like E2F1 and CUX1 have been shown to regulate the expression of ECT2 as cells enter S-phase. nih.govplos.org In prostate cancer, the transcription factor ETS1 can directly bind to the ECT2 promoter and positively regulate its expression. spandidos-publications.com
Post-transcriptional mechanisms, such as mRNA stability and miRNA regulation, also contribute to controlling ECT2 levels. In plants, ECT2, along with ECT3 and ECT4, functions as an m6A reader protein that enhances the stability of target m6A-modified mRNAs by interacting with poly(A) binding proteins (PABs) like PAB2 and PAB4. nih.govoup.comresearchgate.netresearchgate.netnih.gov This mechanism plays a role in regulating processes like trichome morphology and abscisic acid responses in Arabidopsis. nih.govresearchgate.netnih.gov While these findings are primarily in plants, they highlight a potential mechanism for post-transcriptional regulation of ECT2 mRNA stability that could be conserved or have analogous pathways in other organisms.
MiRNA regulation has also been implicated in controlling ECT2 expression. For example, miRNA-223-3p has been reported to regulate ECT2 to promote proliferation, invasion, and metastasis in gastric cancer. nih.gov Long noncoding RNAs can also be involved in regulating ECT2 expression, such as the lncRNA MAPKAPK5-AS1 which regulates the miR-376b-5p/ECT2 axis in hepatocellular carcinoma. nih.gov
Protein Protein Interactions and Interactome of Ect2 Protein
Identification of Direct Binding Partners of ECT2 Protein
Through methods like co-immunoprecipitation, yeast two-hybrid screens, and mass spectrometry, several direct binding partners of ECT2 have been identified. These interactions are fundamental to recruiting ECT2 to specific subcellular locations and modulating its activity as a guanine (B1146940) nucleotide exchange factor (GEF) for Rho family GTPases. atlasgeneticsoncology.org
MgcRacGAP (CYK-4): ECT2 forms a crucial complex with MgcRacGAP, a component of the centralspindlin complex. pnas.orgrupress.org This interaction is vital for localizing ECT2 to the central spindle during anaphase, which is a key step in initiating cytokinesis. nih.gov The binding is phosphorylation-dependent; Polo-like kinase 1 (Plk1) phosphorylates MgcRacGAP, creating a docking site for the N-terminal BRCT domains of ECT2. nih.gov
Anillin (ANLN): The scaffolding protein Anillin is another critical binding partner. nih.gov ECT2 interacts with Anillin at the cell cortex through its PH domain. nih.govnih.gov This complex is thought to stabilize the connection between the central spindle and the contractile ring, ensuring the fidelity of furrow ingression. nih.govnih.govconcordia.ca
PKCiota (PKCι): Atypical protein kinase C iota (PKCι) directly binds to and phosphorylates ECT2 at the Threonine-328 residue. drugbank.comnih.gov This interaction is implicated in the oncogenic activity of ECT2, particularly in non-small cell lung cancer (NSCLC), where it promotes the activation of the Rac1 GTPase. drugbank.comnih.govelsevierpure.com
PRICKLE1: Proteomic studies have identified PRICKLE1, a component of the planar cell polarity pathway, as an interacting partner of ECT2. This interaction has been linked to the regulation of cancer cell proliferation and migration. nih.gov
PABP (Poly(A)-binding protein): In plants, ECT2 has been shown to interact with cytoplasmic poly(A)-binding proteins (PABPs). nih.govresearchgate.net This interaction is mediated by a conserved motif in the N-terminal region of ECT2 and is important for mRNA stability and organ development. nih.govresearchgate.net
| Binding Partner | Interacting Domain on ECT2 | Primary Function of Interaction | Key References |
|---|---|---|---|
| MgcRacGAP (CYK-4) | N-terminal BRCT domains | Recruitment to the central spindle for cytokinesis initiation | pnas.orgrupress.orgnih.gov |
| Anillin | PH domain | Stabilization of the contractile ring at the cell cortex | nih.govnih.gov |
| PKCiota | Not specified, but phosphorylates Thr-328 | Regulation of oncogenic Rac1 signaling | drugbank.comnih.gov |
| PRICKLE1 | Not specified | Regulation of cell migration and proliferation in cancer | nih.gov |
| PABP | N-terminal intrinsically disordered region | Enhancement of target mRNA stability | nih.govresearchgate.net |
Mapping the ECT2 Protein Interactome
Broader mapping of the ECT2 interactome using high-throughput proteomic approaches has revealed a complex network of protein-protein interactions. nih.govmdpi.com These studies confirm well-established partners involved in cytokinesis, such as components of the centralspindlin complex, and have also identified novel interactors. nih.govmdpi.com The ECT2 interactome includes proteins involved in cytoskeletal dynamics, cell adhesion, signal transduction, and even RNA processing, suggesting that ECT2's functional roles are more diverse than solely regulating cell division. nih.govnih.gov This network highlights ECT2 as a central signaling hub that integrates various cellular pathways.
Functional Significance of ECT2 Protein Complex Formation in Cellular Processes
The formation of specific protein complexes is the mechanism by which ECT2 executes its functions at the right time and place within the cell.
Cytokinesis: The most well-understood function of ECT2 complexes is in cytokinesis. The ECT2-MgcRacGAP complex is essential for concentrating active RhoA at the equatorial cortex. pnas.orgrupress.orgnih.gov This localized RhoA activation drives the assembly and constriction of the actomyosin (B1167339) contractile ring, which ultimately divides the cell. nih.govbiologists.com The subsequent interaction with Anillin helps to anchor and stabilize this ring, ensuring a stable division plane. nih.govconcordia.ca
Oncogenesis: In cancer cells, the function of ECT2 is often distinct from its role in cytokinesis. nih.govnih.gov For instance, in NSCLC, ECT2 is often mislocalized to the cytoplasm where it forms a complex with PKCι and Par6. drugbank.comelsevierpure.com This oncogenic complex leads to the aberrant activation of Rac1, which in turn drives cancer cell proliferation and invasion. nih.govelsevierpure.com
Gene Expression: The interaction with PABP in plants demonstrates a role for ECT2 in post-transcriptional gene regulation. By recruiting PABP to target mRNAs, the ECT2/PABP complex enhances their stability, which is crucial for developmental processes like organogenesis. nih.gov
Structural Basis of ECT2 Protein-Partner Recognition
The specificity of ECT2's interactions is dictated by its modular domain structure. The protein contains N-terminal BRCT domains, a central Dbl homology (DH) domain, and a C-terminal Pleckstrin homology (PH) domain. researchgate.netebi.ac.uk
BRCT Domains: ECT2 has three N-terminal BRCT domains (BRCT0, BRCT1, BRCT2). nih.gov These domains are known phosphopeptide-binding modules. nih.gov The binding of ECT2 to MgcRacGAP is a classic example, where the BRCT domains of ECT2 recognize specific serine residues on MgcRacGAP that have been phosphorylated by mitotic kinases like Plk1. nih.govresearchgate.netnih.gov This phosphorylation-dependent interaction acts as a molecular switch, ensuring that ECT2 is only activated during mitosis. researchgate.net The BRCT domains are also involved in an intramolecular interaction that keeps ECT2 in an auto-inhibited state during interphase. nih.govpnas.org
DH and PH Domains: The tandem DH-PH domain cassette constitutes the catalytic core of ECT2. researchgate.net The DH domain is responsible for the GEF activity, directly binding to Rho GTPases and facilitating the exchange of GDP for GTP. pnas.orgnih.gov The C-terminal PH domain folds back to block the active site of the DH domain, contributing to autoinhibition. nih.govnih.gov This inhibition is relieved by allosteric binding of active, GTP-bound RhoA to the PH domain, creating a positive feedback loop. pnas.orgnih.gov The PH domain also mediates interactions with other proteins, such as Anillin, and is involved in localizing ECT2 to the plasma membrane. nih.govnih.gov
| Domain | Function | Key Binding Partners / Ligands | Key References |
|---|---|---|---|
| BRCT Domains (N-terminal) | Phosphopeptide binding, autoinhibition, localization | Phosphorylated MgcRacGAP (CYK-4) | nih.govnih.govresearchgate.netnih.gov |
| DH (Dbl homology) Domain | Catalytic GEF activity | RhoA, Rac1, Cdc42 | atlasgeneticsoncology.orgpnas.orgnih.gov |
| PH (Pleckstrin homology) Domain | Autoinhibition, membrane localization, allosteric activation, protein-protein interaction | Anillin, RhoA-GTP, Phospholipids | nih.govnih.govnih.govnih.gov |
Cellular and Physiological Roles of Ect2 Protein
Role in Cell Division and Cytokinesis
ECT2 is a central regulator of cytokinesis, the final stage of cell division where the cytoplasm of a single cell is divided to form two daughter cells. nih.govuni-muenchen.de Its function is essential for the successful completion of this process, and its depletion or inhibition leads to cytokinesis failure, resulting in the formation of multinucleated cells. nih.govoup.com ECT2 orchestrates cytokinesis primarily through its activation of the small GTPase RhoA. uni-muenchen.denih.gov
ECT2's influence on cell division begins even before cytokinesis, impacting the formation and function of the mitotic spindle. In Xenopus egg extracts, the homolog of human ECT2, XECT2, has been shown to be a critical regulator of spindle assembly. nih.gov Inhibition of XECT2 in these extracts leads to the formation of abnormal spindles, including monopolar and multipolar structures, as well as bipolar spindles with misaligned chromosomes. nih.gov These findings suggest that ECT2, likely through the activation of the Rho GTPase Cdc42, is necessary for the proper organization of the microtubule network that forms the spindle. nih.gov
Depletion of ECT2 in human cells also results in defects in chromosome alignment at the metaphase plate and subsequent segregation during anaphase, often leading to the presence of lagging chromosomes. nih.govresearchgate.net This indicates that while a bipolar spindle can eventually form in the absence of ECT2, its proper function in accurately segregating the genetic material is compromised. nih.gov
The most well-documented role of ECT2 in cell division is its direct involvement in the formation of the actomyosin (B1167339) contractile ring, the structure responsible for physically cleaving the cell in two. nih.govuni-muenchen.de During anaphase, ECT2 is recruited to the central spindle, a structure composed of overlapping microtubules that forms between the separating sets of chromosomes. nih.govbiologists.com At the central spindle, ECT2 becomes activated and, in turn, activates RhoA at the equatorial cortex. nih.govbiologists.comresearchgate.net
This localized activation of RhoA triggers a cascade of events leading to the assembly of the contractile ring. researchgate.net Active RhoA promotes the polymerization of actin filaments and the activation of myosin-II, the key components of the contractile ring. researchgate.net The subsequent interaction between actin and myosin generates the contractile force that drives the ingression of the cleavage furrow, ultimately pinching the cell into two. researchgate.net Depletion of ECT2 prevents the formation of the contractile ring and impairs cleavage furrow formation, highlighting its indispensable role in this process. uni-muenchen.debiologists.comresearchgate.net
The precise spatial and temporal control of RhoA activity is crucial for successful cytokinesis, and ECT2 is the key orchestrator of this process. uni-muenchen.denih.gov During anaphase, ECT2 colocalizes with the centralspindlin complex at the central spindle. nih.gov This complex, consisting of the kinesin-like protein MKLP1 and the Rho GTPase-activating protein (GAP) CYK-4/MgcRacGAP, is essential for recruiting ECT2 to the midzone. nih.govbiologists.com
Once localized to the central spindle, ECT2 activates RhoA in a narrow band at the overlying equatorial cortex. nih.govbiologists.com This precise localization ensures that the contractile ring assembles at the correct position, midway between the two future daughter nuclei. biologists.com The interaction between ECT2 and the centralspindlin complex is therefore a critical regulatory node that integrates spatial cues from the mitotic spindle to direct the machinery of cytokinesis. nih.govbiologists.comnih.gov In the absence of ECT2, RhoA fails to accumulate at the cell cortex, and cytokinesis is aborted. nih.govoup.com
Involvement in Cell Polarity and Migration
Beyond its role in cell division, ECT2 is also implicated in the establishment and maintenance of cell polarity and the regulation of cell migration. nih.govnih.gov In epithelial cells, ECT2 participates in the formation of tight junctions, structures that are essential for maintaining the polarized organization of the epithelium. wikipedia.orgnih.gov This function involves an interaction with the Par polarity complex (Par6/Par3/aPKC), which is a key regulator of cell polarity. wikipedia.org
ECT2's role in cell migration is linked to its ability to regulate the activity of Rho family GTPases, which are central to the dynamic cytoskeletal rearrangements required for cell movement. researchgate.net By activating RhoA, Rac1, and Cdc42, ECT2 can influence the formation of cellular protrusions, such as lamellipodia and filopodia, and the generation of contractile forces that propel the cell forward. nih.govresearchgate.net The interplay between ECT2 and polarity proteins helps to establish the front-rear axis necessary for directed cell migration. nih.govresearchgate.net
Contribution to Cell Growth and Proliferation
ECT2 is recognized as a proto-oncogene, and its overexpression is associated with increased cell growth and proliferation in various cancers. uni-muenchen.deaacrjournals.org The transforming activity of ECT2 is linked to its ability to activate Rho GTPases, which in turn can stimulate signaling pathways that promote cell cycle progression and cell growth. nih.govresearchgate.net
In several types of cancer cells, the oncogenic function of ECT2 is distinct from its role in cytokinesis. aacrjournals.org For instance, nuclear ECT2 can promote ribosomal DNA transcription and ribosome biogenesis, thereby supporting the increased metabolic demands of proliferating cancer cells. aacrjournals.org Furthermore, cytoplasmic ECT2 can activate signaling cascades, such as the RAC1–PAK–MEK–ERK pathway, which are known to drive cell proliferation. aacrjournals.org
Regulation of Cell Adhesion and Junction Dynamics
ECT2 plays a significant role in regulating cell-cell adhesion and the dynamics of cell junctions. wikipedia.orgnih.gov In epithelial cells, ECT2 is localized at cell-cell contacts and is involved in the maintenance of adherens junctions. researchgate.netnih.gov It contributes to the stability of E-cadherin, a key component of adherens junctions, through the activation of RhoA and myosin II. nih.gov
The regulation of cell adhesion by ECT2 is also linked to its influence on the actin cytoskeleton, which is physically and functionally connected to cell junctions. cellsignal.com By modulating the organization and contractility of the actin cytoskeleton, ECT2 can impact the strength and stability of cell-cell contacts. cellsignal.com Furthermore, ECT2's involvement in focal adhesion signaling suggests a broader role in regulating the interaction of cells with the extracellular matrix, which is crucial for tissue integrity and cell migration. nih.gov
Interactive Data Tables
Table 1: Key Research Findings on ECT2's Role in Cell Division
| Cellular Process | Key Finding | Organism/System | Primary GTPase Target |
| Spindle Formation | Inhibition of ECT2 leads to abnormal spindle structures (monopolar, multipolar). nih.gov | Xenopus egg extracts | Cdc42 nih.gov |
| Chromosome Segregation | Depletion of ECT2 causes defects in chromosome alignment and segregation. nih.gov | Human cells | Not specified |
| Contractile Ring Assembly | ECT2 is essential for the formation of the actomyosin contractile ring. uni-muenchen.de | Human and Drosophila cells | RhoA uni-muenchen.de |
| Cleavage Furrow Formation | Depletion of ECT2 impairs cleavage furrow ingression. biologists.comresearchgate.net | Human cells | RhoA researchgate.net |
| RhoA Localization | ECT2, recruited by the centralspindlin complex, localizes RhoA to the equatorial cortex. nih.govbiologists.com | Human cells | RhoA nih.gov |
Table 2: Summary of ECT2's Diverse Cellular Functions
| Cellular Function | Mechanism of Action | Key Interacting Partners | Physiological Consequence |
| Cell Polarity | Participates in tight junction formation. nih.gov | Par polarity complex (Par6/Par3/aPKC) wikipedia.org | Establishment of epithelial polarity. nih.gov |
| Cell Migration | Regulates cytoskeletal rearrangements. researchgate.net | RhoA, Rac1, Cdc42 nih.gov | Directed cell movement. |
| Cell Growth and Proliferation | Promotes ribosomal DNA transcription and activates pro-proliferative signaling pathways. aacrjournals.org | RAC1, PAK, MEK, ERK aacrjournals.org | Increased cell growth and proliferation, particularly in cancer. aacrjournals.org |
| Cell Adhesion | Stabilizes E-cadherin at adherens junctions and influences focal adhesion signaling. nih.gov | RhoA, Myosin II, FAK nih.gov | Maintenance of tissue integrity and regulation of cell-matrix interactions. nih.gov |
Roles in Developmental Processes (e.g., Organogenesis, Vulval Development, Embryonic Development in Model Organisms)
The Epithelial Cell Transforming 2 (ECT2) protein is a crucial regulator in various developmental processes across different species. Its function is notably documented in the embryonic development of model organisms such as Caenorhabditis elegans, mice, and humans, where it influences organogenesis and specific developmental events like vulval formation.
In the nematode C. elegans, ECT-2, the homolog of the mammalian ECT2 proto-oncogene, plays a significant role beyond its function in cell division. nih.govembopress.org Research has identified that ECT-2 positively regulates RAS/mitogen-activated protein kinase (MAPK) signaling to specify the primary vulval cell fate. nih.govembopress.org This action is critical for the proper development of the vulva, an essential organ for egg-laying and mating. nih.govyoutube.comyoutube.com Specifically, ECT-2 influences the vulval precursor cells (VPCs) by activating the RAS/MAPK cascade, which is induced by a signal from the anchor cell in the somatic gonad. embopress.org A gain-of-function mutation in ect-2 has been shown to promote the primary vulval cell fate. nih.govembopress.org Furthermore, studies using RNA interference and reduction-of-function mutations have demonstrated that ect-2 is required for the proper cytokinesis and migration of epidermal P cells, which are precursors to certain neurons and vulval cells. nih.gov
In mammalian development, ECT2 expression is tightly regulated. Studies have described developmental stage-specific expression of ECT2 in the human embryo, particularly between the 4- and 8-cell stages. researchgate.net In mouse models, ECT2 expression is also developmentally regulated in the embryonic heart between embryonic days E14.5 and E18.5. researchgate.net Gene ontology data for the mouse ortholog of ECT2 indicates its expression in numerous embryonic structures, including the zygote, primary and secondary oocytes, genital tubercle, and various regions of the embryo, highlighting its broad importance in nervous system development and cell differentiation. wikipedia.org In Drosophila, the ECT2 ortholog, called Pebble (Pbl), is released from the nucleus upon mitotic entry and is essential for directing the assembly of the actomyosin cortex, a process fundamental to changes in cell shape during development. nih.gov
Table 1: Research Findings on ECT2's Role in Developmental Processes in Model Organisms
| Model Organism | Developmental Process | Key Findings | References |
|---|---|---|---|
| C. elegans | Vulval Development | ECT-2 positively regulates the RAS/MAPK signaling pathway to specify the primary vulval cell fate. | nih.govembopress.org |
| C. elegans | P Cell Cytokinesis & Migration | ECT-2 is required for both the division and migration of epidermal P cells. | nih.gov |
| Human | Early Embryonic Development | Expression of ECT2 is regulated in a stage-specific manner, notably between the 4- and 8-cell stages. | researchgate.net |
| Mouse | Embryonic Heart Development | ECT2 expression is developmentally regulated in the embryonic heart between days E14.5 and E18.5. | researchgate.net |
| Drosophila | Mitotic Cell Shape | The ECT2 ortholog, Pebble (Pbl), directs the assembly of the actomyosin cortex at the onset of mitosis. | nih.gov |
Regulation of DNA Repair and Genome Stability
ECT2 is an important regulator of DNA double-strand break repair and a caretaker of genome stability. nih.gov As a member of the protein family containing BRCA1 C-terminal (BRCT) domains, which are crucial for DNA damage response, ECT2 is directly involved in the DNA repair process. nih.gov
Research demonstrates that ECT2 is recruited to the sites of DNA lesions. nih.gov This recruitment is dependent on poly (ADP-ribose) polymerase 1 (PARP1). nih.gov Once at the damage site, ECT2 physically associates with key proteins involved in two major DNA double-strand break repair pathways: KU70-KU80 (involved in nonhomologous end joining) and BRCA1 (involved in homologous recombination). nih.gov
A deficiency in ECT2 impairs the recruitment of KU70 and BRCA1 to these DNA damage sites. nih.gov This impairment leads to several critical consequences for the cell, including:
Defective DNA double-strand break repair. nih.gov
An accumulation of damaged DNA. nih.gov
Hypersensitivity of cells to genotoxic insults. nih.gov
Interestingly, ECT2's role in promoting DNA repair and maintaining genome integrity appears to be largely independent of its well-known guanine (B1146940) nucleotide exchange factor (GEF) activity, which is central to its function in cytokinesis. nih.gov The presence of tandem BRCT domains in ECT2's N-terminus is significant, as these domains are highly conserved in proteins involved in DNA damage-responsive cell cycle checkpoints. atlasgeneticsoncology.orgplos.org The nuclear localization of ECT2 during interphase is consistent with its role in DNA repair and response to genotoxic stress. plos.orgresearchgate.net Following DNA damage, nuclear ECT2, along with another factor Net1, can regulate RhoB-mediated cell death. plos.org
Table 2: ECT2 Interacting Proteins in DNA Repair
| Interacting Protein | Repair Pathway | Function of Interacting Protein | Consequence of Impaired Interaction |
|---|---|---|---|
| KU70-KU80 | Nonhomologous End Joining (NHEJ) | Binds to DNA double-strand breaks and recruits other NHEJ factors. | Defective DNA repair, accumulation of DNA damage. nih.gov |
| BRCA1 | Homologous Recombination (HR) | Functions as a scaffold protein, recruiting other HR proteins to damage sites. | Defective DNA repair, accumulation of DNA damage. nih.gov |
| PARP1 | DNA Damage Sensing | Detects DNA breaks and signals for the recruitment of repair proteins. | Impaired recruitment of ECT2 to DNA lesions. nih.gov |
Impact on Ribosomal RNA Synthesis
Beyond its roles in development and DNA repair, ECT2 has a significant impact on ribosomal RNA (rRNA) synthesis, a fundamental process for cell growth and proliferation. This function is particularly prominent in the context of cancer biology, where elevated ribosome biogenesis is often required to support rapid cell growth. nih.govaacrjournals.org
Nuclear ECT2 is a key driver of rRNA synthesis. aacrjournals.orgnih.gov It achieves this by binding to the nucleolar transcription factor Upstream Binding Factor 1 (UBF1) directly on ribosomal DNA (rDNA) promoters. nih.govaacrjournals.org This interaction is a critical step in activating the transcription of rRNA genes by RNA polymerase I. aacrjournals.orgnih.gov
The mechanism of ECT2-mediated rRNA synthesis involves a specific signaling axis. After binding to UBF1, ECT2 recruits the Rho GTPase Rac1 and its downstream effector, nucleophosmin (B1167650) (NPM), to the rDNA. nih.govaacrjournals.org This recruitment stimulates rDNA transcription. nih.gov The entire process is further regulated by phosphorylation. Protein kinase Cι (PKCι) phosphorylates ECT2, which enhances the binding of ECT2 to UBF1, thereby promoting the recruitment of Rac1 and NPM and stimulating rRNA synthesis. nih.govaacrjournals.org
This regulatory role appears to be linked to the guanine nucleotide exchange factor (GEF) activity of ECT2, as GEF-deficient mutants are unable to fully restore rDNA transcription. nih.govaacrjournals.org In several types of cancer, such as non-small cell lung cancer (NSCLC) and colorectal cancer, the overexpression of ECT2 correlates positively with the expression of genes involved in ribosome biogenesis and with the abundance of pre-ribosomal 45S RNA. nih.govaacrjournals.org This suggests that inhibiting the ECT2-mediated nucleolar signaling pathway could be a potential therapeutic strategy. nih.gov
Table 3: Key Molecules in ECT2-Mediated Regulation of rRNA Synthesis
| Molecule | Type | Role in rRNA Synthesis Pathway |
|---|---|---|
| ECT2 | Guanine Nucleotide Exchange Factor | Binds to UBF1 on rDNA promoters and recruits Rac1 and NPM. nih.govaacrjournals.org |
| UBF1 | Transcription Factor | Binds to rDNA and is a major regulator of RNA polymerase I transcription. nih.gov |
| Rac1 | Small GTPase | Recruited by ECT2 to rDNA; acts as a critical effector to stimulate transcription. nih.gov |
| NPM (Nucleophosmin) | Nucleolar Protein | Recruited as a downstream effector of Rac1 to stimulate rDNA transcription. nih.govaacrjournals.org |
| PKCι (Protein Kinase Cι) | Protein Kinase | Phosphorylates ECT2, which stimulates ECT2-UBF1 binding and subsequent rDNA transcription. nih.govaacrjournals.org |
Signaling Pathways Mediated by Ect2 Protein
Integration with Rho GTPase Signaling Networks (RhoA, Rac1, Cdc42)
ECT2 exhibits GEF activity towards key members of the Rho family, including RhoA, Rac1, and Cdc42. researchgate.netfrontiersin.orgidrblab.netresearchgate.netscribd.comproquest.com In vitro studies have demonstrated that full-length ECT2 can efficiently stimulate nucleotide exchange on these three GTPases. idrblab.netproquest.com
The interaction between ECT2 and Rho GTPases is fundamental to several cellular functions. ECT2 is required for the proper formation of the actomyosin (B1167339) contractile ring, a structure essential for cytokinesis, through its activation of RhoA. frontiersin.orgresearchgate.net During mitosis, ECT2 contributes to spindle assembly by activating Cdc42. frontiersin.orgresearchgate.net
The activity of ECT2 itself can be regulated by RhoA. The C-terminal PH domain of ECT2 can exert an autoinhibitory effect by folding back and blocking the canonical RhoA-binding site within the catalytic DH domain. nih.govuniprot.org However, binding of activated GTP-bound RhoA to the PH domain can allosterically activate ECT2, releasing this autoinhibition and promoting substrate RhoA binding to the catalytic center. uniprot.orgacs.org
In specific cellular contexts, such as migratory astrocytoma cells, ECT2 has been shown to co-localize with Rac1 and Cdc42 in membrane ruffles. Inhibition of ECT2 in these cells led to decreased activity of Rac1 and Cdc42, while RhoA activity remained unaffected, suggesting context-dependent regulation of Rho GTPase subsets by ECT2. scribd.com
RhoA, Rac1, and Cdc42, as downstream effectors of ECT2, govern diverse biological processes including cytoskeletal remodeling, cell migration, and cell cycle progression. researchgate.netidrblab.netidrblab.netscribd.comacs.orguniprot.org RhoA is known for its role in forming actin stress fibers and is essential for cleavage furrow formation. idrblab.netacs.org Rac1 is involved in membrane ruffling and epithelial cell polarization, while Cdc42 regulates the formation of filopodia, epithelial cell polarity, and the correct attachment of spindle microtubules to kinetochores. idrblab.netidrblab.netuniprot.orguniprot.orguniprot.org
Crosstalk with Other Signaling Cascades (e.g., ERK, Wnt/β-catenin, AKT/mTOR, RAS/MAPK, PKCiota-Par6)
ECT2's function extends beyond direct Rho GTPase activation through crosstalk with other prominent signaling pathways. A notable interaction involves the polarity protein complex comprising Par6, Par3, and atypical protein kinase C (aPKC), specifically PKCiota (PRKCI) and PKCzeta (PRKCZ). ECT2 interacts with this complex and has been shown to regulate PKCzeta activity. researchgate.netsinobiological.com Furthermore, ECT2 stimulates Rac1 activity through its association with the oncogenic PARD6A-PRKCI complex in cancer cells. researchgate.net
ECT2 has also been implicated in the AKT/mTOR signaling pathway. In cervical cancer, ECT2 promotes malignant phenotypes, at least in part, through the activation of the AKT/mTOR cascade. researchgate.net The AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. uniprot.orgnih.govuniprot.orguniroma2.itnih.govwikipedia.org
Research also indicates a connection between ECT2 and the Wnt/β-catenin signaling pathway. miRNA-223-3p has been shown to regulate ECT2 expression, which in turn impacts the Wnt/β-catenin pathway to promote proliferation, invasion, and metastasis in gastric cancer. researchgate.net
While the RAS/MAPK pathway is a critical signaling cascade involving small GTPases related to the Rho family, direct regulatory interactions between ECT2 and core components like ERK (MAPK1/MAPK3) or RAS (KRAS, HRAS, NRAS) are not extensively detailed in the provided information, beyond the general classification of these proteins as GTPases involved in signal transduction. idrblab.netuniprot.orgwikipedia.org One study specifically noted that ECT2 did not exhibit significant exchange activity on H-Ras and Rap1A. idrblab.net
Downstream Effectors and Biological Outcomes
The primary downstream effectors of ECT2 are the Rho family GTPases, particularly RhoA, Rac1, and Cdc42. researchgate.netfrontiersin.orgidrblab.netresearchgate.netscribd.comproquest.com Through the activation of these GTPases, ECT2 mediates a diverse range of biological outcomes. researchgate.net
Key biological processes regulated by ECT2 include:
Methodological Approaches in Ect2 Protein Research
Genetic Manipulation Techniques for ECT2 Gene Studies
Investigating the cellular roles of ECT2 necessitates precise tools to alter the expression of its corresponding gene. Genetic manipulation techniques are fundamental to understanding the consequences of ECT2 absence, reduction, or overabundance, as well as the effects of specific mutations.
Gene Knockout/Knockdown Strategies (e.g., CRISPR/Cas9, Morpholinos)
To understand the function of ECT2, researchers often employ strategies to eliminate or reduce its expression. These loss-of-function approaches are critical for revealing the processes in which ECT2 is essential.
CRISPR/Cas9: The CRISPR/Cas9 system has been utilized for precise gene editing of ECT2. This technology allows for the creation of knockout models by introducing targeted DNA double-strand breaks that, upon repair, result in frameshift mutations, permanently disabling the gene. idtdna.com For instance, CRISPR/Cas9 has been used to endogenously tag the ECT2 protein with fluorescent markers like mNeonGreen in human cells, enabling the study of its natural localization and dynamics during processes such as cytokinesis. biorxiv.org This gene-editing tool offers a permanent and complete way to stop a gene's expression. idtdna.com
RNA interference (RNAi): A common knockdown strategy involves RNA interference, where short interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are introduced into cells to target ECT2 mRNA for degradation, thus preventing protein translation. idtdna.com This method has been widely used to study the effects of ECT2 depletion. For example, siRNA-mediated knockdown of ECT2 has been shown to impair the recruitment of other proteins to DNA damage sites, result in defective DNA double-strand break repair, and lead to cell cycle arrest defects. nih.govnih.govnih.gov
Morpholinos: Morpholino antisense oligonucleotides are synthetic molecules used to block gene expression, often in developmental biology models like Xenopus and zebrafish embryos. nih.govyoutube.com They can be designed to bind to the start codon region of the ECT2 mRNA, physically preventing the ribosome from initiating translation, or to target splice junctions, leading to incorrect mRNA processing. youtube.comgene-tools.com This technique provides a transient knockdown of protein expression, allowing for the study of gene function during embryonic development. nih.gov
| Technique | Mechanism | Outcome | Application in ECT2 Research |
| CRISPR/Cas9 | DNA editing via guided nuclease | Permanent gene knockout | Endogenous tagging of ECT2 with fluorescent proteins. biorxiv.org |
| RNAi (siRNA/shRNA) | mRNA degradation | Transient gene knockdown | Studying effects of ECT2 depletion on cell cycle checkpoints and DNA repair. nih.govnih.gov |
| Morpholinos | Blocks mRNA translation or splicing | Transient gene knockdown | Investigating ECT2 function in developmental models. nih.govgene-tools.com |
Gene Overexpression and Mutagenesis
In addition to reducing its function, researchers often overexpress ECT2 or specific mutants to study its regulatory mechanisms and transforming potential.
Gene Overexpression: Introducing additional copies of the ECT2 gene into cells leads to higher-than-normal levels of the ECT2 protein. This approach is valuable for examining the consequences of ECT2 hyperactivity. Studies have shown that overexpression of ECT2 is a prognostic biomarker in early-stage lung adenocarcinoma and can promote malignant phenotypes. nih.gov Overexpression systems are also used to verify that a phenotype observed after a gene knockdown is specifically due to the loss of the target gene, by re-introducing an shRNA-resistant version of the gene. nih.gov
Mutagenesis: Site-directed mutagenesis allows for the creation of ECT2 proteins with specific amino acid changes. This is crucial for structure-function studies, such as identifying key residues for its GEF activity, protein-protein interactions, or localization. For example, expressing an ECT2 mutant that lacks its catalytic domain was shown to inhibit cytokinesis, demonstrating the importance of its GEF activity for this process. nih.gov Similarly, creating a GEF-deficient mutant (ECT2/GEFmt) helped establish that ECT2's role in DNA repair is largely independent of its canonical GEF activity. nih.govnih.gov Various truncations and mutations of ECT2 are generated from the full-length wild-type plasmid using methods like quick change. pnas.org
Biochemical and Enzymatic Assays for ECT2 Protein Function
To directly measure the catalytic activity of the ECT2 protein, researchers utilize a variety of in vitro biochemical and enzymatic assays. These assays are essential for understanding how ECT2 functions as a guanine (B1146940) nucleotide exchange factor (GEF) for Rho family GTPases. ebi.ac.uk
In vitro GEF Assays
In vitro GEF assays directly measure the ability of ECT2 to stimulate the exchange of GDP for GTP on a target GTPase. A common method involves using a fluorescently labeled, non-hydrolyzable GTP analog, such as mant-GTP, or a radiolabeled GTP analog like [³⁵S]-GTPγS. researchgate.net The assay typically involves purifying recombinant ECT2 protein and the target Rho GTPase (e.g., RhoA, Rac1, or Cdc42). nih.gov The GEF activity is monitored by measuring the increase in fluorescence or radioactivity as the analog binds to the GTPase, a process accelerated by the presence of active ECT2. researchgate.netnih.gov These assays have demonstrated that full-length ECT2 can efficiently stimulate nucleotide exchange on RhoA, Rac1, and Cdc42. nih.gov The Transcreener GDP assay is another method that directly measures the GDP produced by GTPases when stimulated by GEF proteins. bellbrooklabs.com
GTPase Activation Assays
GTPase activation assays, often called pull-down assays, are used to measure the amount of active, GTP-bound Rho proteins within a cell lysate. cytoskeleton.comnih.gov This technique provides an indirect measure of the GEF activity of proteins like ECT2 within a cellular context. The principle involves using an effector protein that specifically binds to the GTP-bound (active) form of a particular Rho GTPase. nih.gov This effector is typically fused to an affinity tag (like GST) and immobilized on beads. When cell lysate is incubated with these beads, the active GTPase is "pulled down". The amount of captured GTPase is then quantified by Western blotting. cytoskeleton.com This method has been used to show that depleting ECT2 via RNAi suppresses the accumulation of GTP-bound Cdc42 and RhoA during mitosis. rupress.org
| Assay Type | Principle | Measurement | Key Finding for ECT2 |
| In vitro GEF Assay | Measures direct catalytic activity | Rate of GDP/GTP exchange on a purified GTPase | ECT2 catalyzes nucleotide exchange on RhoA, Rac1, and Cdc42. nih.gov |
| GTPase Activation Assay | Measures cellular GTPase activity | Amount of active, GTP-bound GTPase in cell lysates | ECT2 is required for the activation of RhoA and Cdc42 during mitosis. rupress.org |
Structural Biology Techniques
Understanding the three-dimensional structure of ECT2 is vital for deciphering its mechanism of action and regulation. Structural biology techniques provide high-resolution insights into the protein's architecture and its interactions with other molecules.
X-ray Crystallography: This has been a pivotal technique in ECT2 research. By determining the crystal structure of human ECT2, researchers have elucidated the mechanism of its autoinhibition. nih.govpnas.orgnih.gov The structure revealed that the C-terminal Pleckstrin Homology (PH) domain folds back and blocks the canonical RhoA-binding site on the catalytic Dbl Homology (DH) domain, preventing its activity. nih.govnih.gov
Förster Resonance Energy Transfer (FRET): FRET is a technique used to measure distances between two fluorescent molecules, and it can be applied to study protein-protein interactions and conformational changes in real-time. It was used to confirm the unusual bimodal binding of RhoA to ECT2, supporting a model of allosteric activation where GTP-bound RhoA binds to the PH domain to release the autoinhibition. pnas.orgnih.gov
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This technique provides information about protein conformation and dynamics in solution. HDX-MS analyses have also been used to support the findings from crystallography and FRET regarding the allosteric mechanism of ECT2 activation by RhoA. pnas.orgnih.gov
These advanced techniques have provided a detailed mechanistic picture of how ECT2 is regulated, revealing a positive-feedback loop that reinforces RhoA signaling during critical cellular events like cytokinesis. nih.govpnas.org
X-ray Crystallography
X-ray crystallography has been a cornerstone in revealing the high-resolution atomic structure of the human ECT2 protein, providing profound insights into its regulation. thno.orgnih.govpnas.org Researchers have successfully determined the crystal structure of a significant portion of human ECT2, which includes two of its three N-terminal BRCT domains (BRCT1 and BRCT2) along with the C-terminal Dbl homology (DH) and pleckstrin homology (PH) domains. thno.org This structural work has been crucial in demonstrating the protein's mechanism of autoinhibition. thno.orgnih.govpnas.org
The crystal structure revealed that the C-terminal PH domain folds back to block the canonical RhoA-binding site located on the catalytic DH domain, thereby preventing its activity. thno.orgnih.govpnas.org This structural arrangement provides a clear mechanism for how ECT2 is kept in an inactive state. To facilitate the crystallization process, a construct of ECT2 was engineered where the first BRCT domain (BRCT0) was removed. thno.org The resulting structure was solved at a resolution of 2.8 Å. thno.org
In separate studies, the crystal structures of the individual domains have also been determined. For instance, the structure of the second BRCT domain of ECT2 has been solved, contributing to a more detailed understanding of this specific region. Furthermore, the crystal structure of the N-terminal triple-BRCT-domain of ECT2 has been resolved, offering a structural perspective on its auto-inhibitory properties and its interaction with binding partners like CYK-4. nih.gov
| PDB ID | Protein Construct | Resolution (Å) | Key Findings |
| 6L30 | Human ECT2 (ΔB0: BRCT1, BRCT2, DH-PH domains) | 2.8 | Revealed the autoinhibitory mechanism where the PH domain blocks the DH domain's active site. thno.orgresearchgate.net |
| 3L46 | Second BRCT domain of human ECT2 | Not Specified | Provided the atomic structure of an individual BRCT domain. wikipedia.org |
| 4N40 | Triple-BRCT-domain of human ECT2 | Not Specified | Offered structural insights into the auto-inhibitory properties involving the N-terminal domains. nih.gov |
Cryo-Electron Microscopy
Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the three-dimensional structures of large biological macromolecules and their complexes at near-atomic resolution. osti.gov This method is particularly advantageous for studying proteins and protein complexes that are difficult to crystallize. osti.govutexas.edu Recent advancements in cryo-EM have made it possible to analyze smaller proteins, sometimes by binding them to a larger, rigid partner like an antibody fragment (Fab) to facilitate imaging and analysis. youtube.com While cryo-EM is a leading method in structural biology, its specific application to determine the de novo structure of the ECT2 protein is not extensively documented in published research. The technique holds potential for visualizing ECT2 in complex with its various binding partners, which could provide dynamic structural insights that are complementary to those obtained from X-ray crystallography.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to study the structure, dynamics, and interactions of proteins in solution, which more closely mimics the physiological environment. diva-portal.orgnih.govfrontiersin.org In the context of ECT2 research, NMR has been employed to confirm the structural integrity of protein fragments. For example, a one-dimensional ¹H NMR spectrum was used to verify that a recombinant fragment of the Arabidopsis thaliana ECT2 protein, containing the extended YTH domain, was correctly folded in solution. nih.gov The wide dispersion of amide resonances and the presence of upfield-shifted methyl resonances are characteristic features of a folded protein. nih.gov
NMR spectroscopy offers a powerful toolkit for probing protein dynamics across a wide range of timescales and for mapping interaction interfaces. nih.govfrontiersin.orgnih.govthescientistschannel.com Techniques such as Chemical Shift Perturbation (CSP) can be used to identify the residues at the binding interface between ECT2 and its partners, while relaxation experiments can provide detailed information about the flexibility and conformational changes in the protein upon binding or activation. frontiersin.org Although detailed dynamic studies of ECT2 using advanced NMR techniques are not widely reported, the methodology is well-suited to investigate the allosteric regulation and conformational dynamics that are central to ECT2 function. nih.govpnas.orgdiva-portal.org
Advanced Imaging Techniques for ECT2 Protein Localization and Dynamics
Visualizing the precise location and movement of ECT2 within living cells is critical to understanding its function, particularly its role in cell cycle progression and cytokinesis. Advanced imaging techniques have been indispensable in providing these spatiotemporal insights.
Live-Cell Imaging and Fluorescence Microscopy
Live-cell imaging combined with fluorescence microscopy has been instrumental in tracking the dynamic localization of ECT2 throughout the cell cycle. By tagging ECT2 with fluorescent proteins such as Green Fluorescent Protein (GFP) or its variants, researchers can monitor its position in real-time. nih.gov
Confocal microscopy studies have shown that ECT2's subcellular location is tightly regulated. nih.govresearchgate.net During interphase, ECT2 is sequestered in the nucleus. nih.gov As cells enter mitosis, ECT2 is exported to the cytoplasm following the breakdown of the nuclear envelope. nih.govnih.gov It then localizes to the mitotic spindles during metaphase and anaphase, concentrates at the cleavage furrow during telophase, and is found in the midbody at the culmination of cytokinesis. researchgate.net This dynamic relocalization is essential for its function in activating RhoA at the right time and place to drive the formation of the contractile ring. nih.govnih.gov In plant cells, such as in Arabidopsis thaliana root tips, confocal microscopy of ECT2-eGFP fusion proteins has also revealed that the protein is present in both the nucleus and the cytoplasm. nih.gov
| Cell Type | Imaging Technique | Key Observation on ECT2 Localization |
| HeLa Cells | Confocal Microscopy | Sequestered in the nucleus during interphase; relocates to cytoplasm, mitotic spindle, cleavage furrow, and midbody during mitosis. nih.govresearchgate.netnih.gov |
| Arabidopsis thaliana | Confocal Microscopy | Found in both the nucleus and the cytoplasm in root tip cells. nih.gov |
| HT-29 Cells (colorectal cancer) | Immunofluorescence Microscopy | Elevated levels detected in both cytoplasm and nucleus, with a low cytoplasmic:nuclear ratio correlating with poor patient survival. nih.gov |
FRET and Optogenetic Approaches
Förster Resonance Energy Transfer (FRET) is a powerful microscopic technique for measuring the proximity between two molecules on a nanometer scale (1-10 nm). pnas.org It has been effectively used to study the protein-protein interactions of ECT2 in vitro. Specifically, a FRET-based assay was designed to confirm the unusual bimodal binding of RhoA to ECT2. nih.gov In this assay, one molecule of RhoA was labeled with a donor fluorophore (Cyan Fluorescent Protein, CFP) and a second RhoA molecule was labeled with an acceptor fluorophore (Yellow Fluorescent Protein, YFP). The binding of both RhoA molecules to a single ECT2 protein brings the donor and acceptor into close proximity, resulting in an increased FRET signal. nih.gov This experiment provided direct evidence for a model of allosteric activation where two RhoA molecules bind to ECT2. nih.gov
Optogenetic approaches use light-sensitive proteins to control the activity of other proteins or cellular processes with high spatiotemporal precision. researchgate.netmdpi.comnih.gov These tools, which can be genetically encoded, allow researchers to turn protein functions on or off simply by shining light of a specific wavelength on the cells. researchgate.netwikipedia.org While optogenetics has been widely applied to study various signaling pathways, including those involving G-protein coupled receptors and Rho GTPases, specific optogenetic tools designed to directly control the activity or localization of ECT2 have not been prominently featured in the scientific literature. The development of a photoactivatable ECT2 could, however, provide an unprecedented level of control to dissect its precise roles during the rapid transitions of the cell cycle.
Proteomic and Interactomic Approaches to Study ECT2 Protein
Understanding the function of ECT2 requires identifying the network of proteins with which it interacts. Proteomic and interactomic approaches, primarily based on mass spectrometry, have been vital for mapping the ECT2 interactome and understanding how its interactions are regulated.
Affinity Purification coupled with Mass Spectrometry (AP-MS) is a cornerstone technique for identifying protein-protein interactions. nih.govembopress.org In this approach, ECT2 (the "bait") is purified from cell lysates, and the co-purifying proteins (the "prey") are identified by mass spectrometry. nih.gov This method was used to interrogate the ECT2 interactome in a human mammary carcinoma cell line (MCF-7). thno.org The analysis revealed that ECT2 associates with a number of proteins, including the deubiquitinase USP7, SIRT1, and TRIP12, pointing to regulatory mechanisms involving ubiquitination. thno.org
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is another powerful technique that provides information on protein conformation and binding interfaces. nih.govpnas.orgnih.gov HDX-MS was used to complement FRET studies and confirm the bimodal binding of RhoA to ECT2. nih.govnih.gov By measuring the rate of deuterium (B1214612) exchange of backbone amide hydrogens, researchers can identify regions of the protein that become protected from the solvent upon partner binding. This approach helped to map the two distinct RhoA-binding sites on ECT2. nih.govpnas.org
Furthermore, large-scale proteomic analyses and databases provide a broader view of the ECT2 interaction network. Data from resources like the STRING database, which aggregates experimentally validated interactions, show that ECT2 interacts with key cell cycle and cytokinesis proteins, including RACGAP1 and KIF23. nih.gov These proteomic and interactomic studies are crucial for placing ECT2 within the larger cellular machinery and for understanding how its dysregulation can contribute to diseases like cancer. thno.orgnih.govnih.gov
| Method | Application in ECT2 Research | Key Findings / Interactors Identified |
| Affinity Purification-Mass Spectrometry (AP-MS) | Identification of ECT2-associated protein complexes in MCF-7 cells. thno.org | Identified USP7, SIRT1, and TRIP12 as interacting partners, suggesting regulation by deubiquitination. thno.org |
| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Mapping the binding sites of RhoA on ECT2. nih.govpnas.org | Supported the model of bimodal, allosteric binding of two RhoA molecules to ECT2. nih.govpnas.org |
| In vitro RNA Immunoprecipitation-LC-MS/MS | Investigating the RNA-binding properties of ECT2 in Arabidopsis. | Showed that ECT2-bound RNAs were highly enriched for N6-methyladenosine (m6A) modifications. researchgate.net |
| Protein Interaction Databases (e.g., STRING) | Analysis of the ECT2 protein-protein interaction network. nih.gov | Confirmed interactions with core cytokinesis proteins like RACGAP1 and KIF23. nih.gov |
Mass Spectrometry for PTMs and Interactome Analysis
Mass spectrometry (MS) stands as a cornerstone technique in the characterization of ECT2, enabling deep dives into its post-translational modifications (PTMs) and its network of interacting proteins (the interactome). youtube.comnih.gov This powerful analytical method allows for the precise identification and localization of modifications on the protein and the comprehensive mapping of its interaction partners. nih.govnih.gov
Detailed proteomic studies have successfully used MS to pinpoint specific PTMs on ECT2. For instance, in non-small cell lung cancer (NSCLC) cells, mass spectrometry analysis of immunoprecipitated ECT2 identified Threonine-328 (Thr-328) as a novel and sole phosphorylation site. nih.govresearchgate.net This finding was achieved by digesting the ECT2 protein with various proteases (trypsin, chymotrypsin, and Lys-C) to ensure high sequence coverage, followed by MS analysis to detect the mass shift indicative of phosphorylation. nih.govresearchgate.net Such precise mapping is critical for understanding how ECT2's activity is regulated, as phosphorylation at this site is linked to its oncogenic activity. nih.gov While phosphorylation is a key focus, MS techniques are also adept at identifying other PTMs, such as ubiquitination, by detecting characteristic remnant tags (e.g., a diglycine motif from trypsin digestion) on lysine (B10760008) residues. nih.govnih.govbiogenity.com
Furthermore, MS-based interactome analysis has been instrumental in identifying proteins that associate with ECT2. In one approach, FLAG-tagged ECT2 expressed in HeLa cells was immunopurified, and the co-purified proteins were identified by mass spectrometry. dntb.gov.ua This strategy revealed that ECT2 associates with several DNA Damage Response (DDR) proteins, including PARP1, BRCA1, and KU proteins (KU70/KU80), suggesting a role for ECT2 in DNA double-strand break repair. dntb.gov.ua
| Technique | Application in ECT2 Research | Key Findings | Model System |
|---|---|---|---|
| Mass Spectrometry (PTM Analysis) | Identification of phosphorylation sites | Thr-328 identified as a key phosphorylation site regulating oncogenic activity. nih.govresearchgate.net | Human NSCLC Cell Lines (e.g., H1703, A549, A427) nih.govresearchgate.net |
| Mass Spectrometry (Interactome Analysis) | Identification of ECT2-associated proteins | ECT2 interacts with DNA Damage Response proteins (PARP1, BRCA1, KU70, KU80). dntb.gov.ua | Human HeLa Cells dntb.gov.ua |
Co-Immunoprecipitation and Yeast Two-Hybrid Screens
To validate and discover protein-protein or protein-RNA interactions, researchers frequently employ co-immunoprecipitation (Co-IP) and yeast two-hybrid (Y2H) screens.
Co-immunoprecipitation is a widely used antibody-based technique to isolate a specific protein and its binding partners from a cell lysate. This method has been pivotal in confirming ECT2's interactions in vivo. For example, Co-IP assays in Arabidopsis thaliana demonstrated that ECT2 associates with N6-methyladenosine (m6A)-containing RNAs. nih.gov This interaction is dependent on the integrity of the m6A-binding pocket within ECT2's YTH domain, as mutations in this domain abolish the association. nih.gov In human cell lines, Co-IP has been used to show that ECT2 interacts with Cdh1, a component of the Anaphase-Promoting Complex/Cyclosome (APC/C), which mediates ECT2's degradation after mitosis. nih.gov Additionally, Co-IP experiments have shown that the N-terminal BRCT domains of ECT2 are responsible for its association with BRCA1 and KU proteins. dntb.gov.ua
The yeast two-hybrid (Y2H) system is a powerful molecular genetic tool for identifying novel protein-protein interactions in a high-throughput manner. nih.govnih.govwikipedia.org The principle involves splitting a transcription factor into its DNA-binding domain (DBD) and activation domain (AD). nih.govyoutube.com A "bait" protein (e.g., ECT2) is fused to the DBD, and a library of potential "prey" proteins is fused to the AD. If the bait and prey proteins interact, the transcription factor is reconstituted, activating reporter genes and allowing yeast cells to grow on selective media. nih.govyoutube.com While this is a standard and powerful technique for building interactome maps, specific large-scale Y2H screens using ECT2 as bait are not prominently detailed in the reviewed literature.
| Technique | Interacting Partner(s) | Biological Context | Model System |
|---|---|---|---|
| Co-Immunoprecipitation | m6A-containing RNAs | Post-transcriptional gene regulation | Arabidopsis thaliana nih.gov |
| Co-Immunoprecipitation | Cdh1 | Cell cycle-dependent protein degradation | Human HEK293 Cells nih.gov |
| Co-Immunoprecipitation | BRCA1, KU70, KU80 | DNA damage response | Human HeLa Cells dntb.gov.ua |
| Co-Immunoprecipitation | Centralspindlin complex (CYK-4/MgcRacGAP) | Cytokinesis regulation | Human HeLa Cells researchgate.net |
In vivo Model Systems
To understand the physiological and developmental roles of ECT2, researchers rely on a variety of in vivo model systems, from vertebrates and invertebrates to plants and cell cultures. Each model offers unique advantages for dissecting the protein's diverse functions.
Vertebrate Model Organisms (e.g., Mouse, Xenopus)
Vertebrate models are crucial for studying ECT2's role in mammalian development, tissue homeostasis, and disease.
The mouse (Mus musculus) has been an invaluable model. Gene targeting to create Ect2 knockout mice revealed that constitutive loss of Ect2 is embryonic lethal, with embryos showing defective growth at the late blastocyst stage. nih.gov This demonstrates its essential role in early development. Conditional knockout mouse models, where Ect2 can be deleted in specific tissues or at specific times, have further elucidated its functions. For instance, using mouse embryo fibroblasts (MEFs) from conditional knockout mice, researchers have shown that Ect2 loss completely impairs cell proliferation and migration, leading to the formation of enlarged, multinucleated cells. biogenity.comnih.gov Mouse models of colorectal cancer have also been used to show that Ect2 deficiency increases survival, highlighting its role in tumorigenesis. biogenity.comnih.gov
The African clawed frog (Xenopus laevis) provides a powerful system for studying cell cycle regulation, particularly through the use of cell-free egg extracts. Current time information in Cumberland County, US.bham.ac.uk Research on the Xenopus homolog, XECT2, has revealed its critical role in mitotic spindle assembly. Adding anti-XECT2 antibodies to egg extracts inhibited mitosis and led to abnormal spindle structures, such as monopolar or multipolar spindles. Current time information in Cumberland County, US. These experiments suggested that XECT2, in concert with the GTPase Cdc42, is a key regulator of spindle formation. Current time information in Cumberland County, US.chromatographyonline.com
Invertebrate Model Organisms (e.g., Drosophila, C. elegans)
The genetic tractability of invertebrate models has been fundamental to discovering the core functions of ECT2 orthologs.
In the fruit fly (Drosophila melanogaster), the ECT2 ortholog is known as Pebble (Pbl). nih.gov Functional studies established Pbl as a critical regulator of cytokinesis. nih.gov Mutations in Pbl result in a failure of contractile ring formation during embryogenesis, leading to multinucleated cells. nih.gov Pbl acts as a RhoGEF for Rho1 (the fly ortholog of mammalian RhoA) and physically interacts with the RhoGAP RacGAP50C, a component of the centralspindlin complex. researchgate.netnih.govresearchgate.net Studies in Drosophila have also implicated Pbl in neuronal development. free.fr
In the nematode worm (Caenorhabditis elegans), the ECT2 ortholog, ECT-2 (also known as LET-21), is essential for cytokinesis and the migration of epidermal P cells. nih.govresearchgate.netwikipedia.org RNA interference (RNAi) targeting ect-2 causes embryonic lethality and sterility. nih.govresearchgate.net Research in C. elegans has proposed a model where ECT-2 activates RHO-1 to drive cytokinesis. nih.govresearchgate.net Furthermore, studies have revealed a non-apoptotic role for the caspase CED-3 in promoting asymmetric cell division through a direct physical interaction with ECT-2.
Plant Model Organisms (e.g., Arabidopsis thaliana)
The thalecress (Arabidopsis thaliana) has been the primary model for understanding the function of ECT2 in plants. In Arabidopsis, ECT2 is characterized as an N6-methyladenosine (m6A) "reader" protein. It contains a YTH domain that specifically recognizes and binds to m6A modifications on messenger RNAs (mRNAs). nih.govnih.gov This function is crucial for normal plant development, particularly for the branching of trichomes (leaf hairs). nih.gov Disruption of the ECT2 gene leads to trichomes with an abnormal, over-branched morphology. nih.gov Mechanistically, ECT2 binds to a plant-specific m6A motif in the 3' untranslated regions (3' UTRs) of target mRNAs, thereby enhancing their stability. nih.gov This regulation of mRNA stability affects the expression of genes involved in trichome morphogenesis.
Cell Culture Models
A wide variety of immortalized and primary cell lines are used to investigate the molecular and cellular functions of ECT2. youtube.com
HeLa Cells: This human cervical cancer cell line has been extensively used to study ECT2's subcellular localization and role in mitosis. youtube.com Immunofluorescence studies in HeLa cells showed that ECT2 is predominantly nuclear during interphase but relocates to the mitotic spindle and midbody during M-phase. researchgate.net These cells were also used in the proteomic studies that identified ECT2's interaction with DNA repair proteins. dntb.gov.ua
HEK293 Cells: Human Embryonic Kidney 293 cells are a common tool for studying protein interactions and post-translational modifications. For example, they have been used to demonstrate that ECT2 can be ubiquitinated and that its degradation is mediated by the APC/C complex component Cdh1. nih.gov
Cancer Cell Lines: Various cancer cell lines, such as those from non-small cell lung cancer (A549, H1703) and colorectal cancer, have been used to study the oncogenic roles of ECT2. nih.govbiogenity.com These models have been critical in showing that ECT2 is often overexpressed in tumors and that its depletion can reduce cancer cell proliferation and invasion. biogenity.com
Neuronal Cell Lines: Cell lines like PC12 (from a rat pheochromocytoma) and NG108-15 have been used to investigate ECT2's function in neuronal differentiation. free.fr Studies in these cells suggest that ECT2 negatively regulates neurite outgrowth.
| Model System Category | Specific Organism/Cell Line | Key Research Focus for ECT2 | Significant Findings |
|---|---|---|---|
| Vertebrate | Mouse (Mus musculus) | Embryonic development, cytokinesis, cancer biology | ECT2 is essential for early embryonic development; its loss impairs proliferation and migration; it acts as an oncogene in colorectal cancer. biogenity.comnih.govnih.gov |
| Frog (Xenopus laevis) | Cell cycle control, spindle assembly | XECT2 is required for proper mitotic spindle formation. Current time information in Cumberland County, US. | |
| Invertebrate | Fruit Fly (Drosophila melanogaster) | Cytokinesis, neuronal development | Ortholog Pebble (Pbl) is essential for contractile ring formation. nih.gov |
| Nematode (C. elegans) | Cytokinesis, cell migration, asymmetric division | Ortholog ECT-2 is required for cytokinesis and epidermal cell migration. nih.govresearchgate.net | |
| Plant | Thalecress (Arabidopsis thaliana) | Post-transcriptional gene regulation, development | Functions as an m6A reader protein that binds mRNA to regulate stability and trichome morphology. nih.gov |
| Cell Culture | HeLa, HEK293 | Subcellular localization, protein degradation, interactome | Nuclear in interphase, mitotic spindle/midbody in mitosis; interacts with DNA repair proteins; degraded via APC/C-Cdh1. dntb.gov.uanih.gov |
| Cancer Cell Lines (A549, etc.) | Oncogenic signaling | Overexpressed in many cancers; promotes proliferation and invasion. nih.govbiogenity.com | |
| Neuronal Cell Lines (PC12) | Neuronal differentiation | Negatively regulates neurite outgrowth. |
Emerging Concepts and Future Directions in Ect2 Protein Research
Unexplored Functions and Regulatory Mechanisms of ECT2 Protein
While ECT2's role as a RhoGEF in cytokinesis is well-established, its full spectrum of functions and the intricate details of its regulatory mechanisms are still being elucidated. ECT2 exhibits dynamic subcellular localization throughout the cell cycle, predominantly nuclear during interphase, dispersing in the cytoplasm during prometaphase, and accumulating at the midbody during cytokinesis. wikipedia.org This temporospatial distribution, coupled with its association with different Rho GTPases, allows ECT2 to regulate diverse processes. wikipedia.org
Structural studies have provided insights into ECT2 regulation, revealing a mechanism of autoinhibition where the C-terminal PH domain folds back to block the catalytic DH domain. wikipedia.orgresearchgate.netuni.lu Allosteric activation occurs through the binding of GTP-bound RhoA to the PH domain, suggesting a positive-feedback loop that reinforces RhoA signaling. wikipedia.orgresearchgate.netuni.lu This bimodal RhoA binding is considered unusual. wikipedia.orgresearchgate.netuni.lu
However, the precise mechanisms governing ECT2 activation during cytokinesis remain a key question. uni.lu The role of phosphorylation of the S-loop, a largely disordered region, in regulating ECT2 activity in cells is known, but the mechanisms may be non-specific or indirect. uni.lu Whether ECT2 is activated by the binding of phosphorylated Cyk4 to its BRCT domains is also debated, and the mode of Cyk4 binding is unclear. uni.lu Furthermore, the specific contributions of individual BRCT domains to autoinhibition are not fully understood. idrblab.net The extent to which the PH domain and the S-loop contribute to ECT2 regulation in living cells is also largely unexplored. idrblab.net
Beyond its canonical GEF activity, there is emerging interest in potential GEF-independent functions of ECT2 in tumorigenesis. wikipedia.org Recent research has uncovered a feedforward regulatory circuit involving ECT2 and the ubiquitin-specific protease USP7. wikipedia.org ECT2 physically interacts with USP7 and facilitates its self-association, deubiquitination, and stabilization in a GEF activity-independent manner. wikipedia.org In turn, USP7 deubiquitinates and stabilizes ECT2, contributing to the sustained expression of oncogenic MDM2. wikipedia.org The rationality and regulatory mechanisms underlying the oligomeric form of USP7 also represent an open question. wikipedia.org The function of identified potential phosphorylation sites on ECT2 also requires further investigation. metabolomicsworkbench.org
Development of Novel Research Tools and Methodologies for ECT2 Studies
Advancing the understanding of ECT2 necessitates the development and application of novel research tools and methodologies. Various techniques have been employed to study ECT2 and its interactions.
Techniques used in ECT2 research include:
Crosslinking Immunoprecipitation (CLIP) and variants (e.g., iCLIP, formaldehyde (B43269) iCLIP): Used to identify in vivo RNA targets of RNA-binding proteins like ECT2. nih.govfishersci.canih.govnih.govguidetoimmunopharmacology.org
HyperTRIBE (Targets of RNA-binding proteins identified by editing): A genetic approach that, when combined with iCLIP, helps define high-quality target sets of RNA-binding proteins such as Arabidopsis thaliana ECT2 and ECT3. nih.govnih.govguidetoimmunopharmacology.org
Förster Resonance Energy Transfer (FRET): Employed to confirm the bimodal RhoA binding of ECT2. wikipedia.orgresearchgate.netuni.lu
Hydrogen–Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS): Used in conjunction with FRET to analyze the mechanisms of ECT2 activation. wikipedia.orgresearchgate.netuni.lu
Immunohistochemistry and Immunoblotting: Standard techniques for studying ECT2 expression levels in tissues and cells. wikipedia.org
siRNA- and Lentiviral Vector-Mediated Knockdown: Used to decipher the molecular functions of ECT2 by reducing its expression. wikipedia.org
Chemical Genetic Systems and Optogenetic Approaches: Developed to artificially target ECT2 to specific cellular locations, such as the plasma membrane, to study the spatial control of its activity. citeab.com
Surface Plasmon Resonance Spectroscopy: Utilized to measure the binding affinity of potential inhibitors to ECT2 domains, such as the PH domain. metabolomicsworkbench.org
The development of a biosensor for ECT2 has been suggested as a valuable future tool to help answer open questions regarding the spatial and temporal aspects of releasing its inhibitory contributions. idrblab.net Genetic approaches like TRIBE, RNA tagging, and STAMP are also being developed to identify RBP targets in situations where standard techniques are limited. nih.gov
Integration of Multi-Omics Data in ECT2 Protein Biology
The complex roles of ECT2 in both normal cellular processes and disease pathogenesis necessitate integrated approaches that can analyze data from multiple biological layers. Multi-omics analysis, which combines data from genomics, transcriptomics, proteomics, epigenomics, and other 'omes', provides a holistic view of biological systems. guidetopharmacology.orgtcmsp-e.com
Recent studies have successfully integrated chemoinformatics and multi-omics data to investigate ECT2, particularly in the context of cancer. fishersci.comcdutcm.edu.cnmitoproteome.org These studies have analyzed:
Differential Expression: Comparing ECT2 mRNA and protein levels in cancerous versus normal tissues across various human cancers. fishersci.comcdutcm.edu.cnmitoproteome.org
Correlation with Clinical Parameters: Assessing the relationship between ECT2 upregulation and tumor stage, grade, metastasis, and patient survival. fishersci.comcdutcm.edu.cnmitoproteome.org
Epigenetic Modifications: Investigating the methylation status of ECT2 in tumor versus normal tissue. fishersci.com
Post-Translational Modifications: Analyzing the phosphorylation status of ECT2. fishersci.com
Tumor Microenvironment: Studying the effect of ECT2 expression on immune cell infiltration. fishersci.comcdutcm.edu.cnmitoproteome.org
Protein-Protein Interactions: Identifying proteins that interact with ECT2. fishersci.com
These integrative approaches, often leveraging publicly available databases and web servers, have nominated ECT2 as a potential prognostic and immunological biomarker and identified potential inhibitors. fishersci.comcdutcm.edu.cnmitoproteome.org Integrating multi-omics data allows for the identification of relationships within cellular modalities and provides a deeper representation of the cellular state, aiding in the assembly of data sets to provide useful knowledge. guidetopharmacology.orgtcmsp-e.com
Interplay of ECT2 with RNA Modification Pathways (e.g., m6A RNA methylation)
Beyond its established role as a RhoGEF, ECT2 has been identified as a reader protein in the context of N6-methyladenosine (m6A) RNA methylation, particularly in plants like Arabidopsis thaliana. nih.govfishersci.canih.govnih.govguidetoimmunopharmacology.orgfishersci.caijpsonline.comciteab.com m6A is a prevalent and dynamic RNA modification that influences various aspects of RNA metabolism, including stability, splicing, translation, and degradation. nih.govfishersci.caciteab.com
As an m6A reader, ECT2 recognizes and binds to m6A-modified mRNAs through its YTH domain. fishersci.caguidetoimmunopharmacology.orgijpsonline.com While the canonical m6A consensus site in eukaryotes is RR(m6A)CH, studies in Arabidopsis have shown that ECT2 also binds to this motif. nih.govguidetoimmunopharmacology.org Pyrimidine-rich motifs, such as oligo-U and UNUNU, are enriched around m6A sites and may be involved in ECT2 binding via its intrinsically disordered region (IDR). nih.govnih.govguidetoimmunopharmacology.org URUAY-type motifs are also enriched at ECT2 crosslink sites, potentially serving as sites of competition with other RNA-binding proteins. nih.govnih.govguidetoimmunopharmacology.org
The interaction of ECT2 with m6A-modified RNAs can influence mRNA stability. In Arabidopsis, ECT2/3 binding to m6A appears to generally increase mRNA stability, contrasting with the function of some other YTH domain proteins like human YTHDF2 which can promote degradation. fishersci.canih.govnih.govciteab.com For example, the abundance of many ECT2/3 mRNA targets is decreased in cells lacking ECT2/3/4 activity. nih.gov
ECT2's interplay with RNA modification pathways extends to interactions with other proteins involved in RNA processing. In Arabidopsis, the long N-terminal IDR of ECT2 is required for its function in accelerating organogenesis, and this involves interaction with cytoplasmic poly(A)-binding proteins (PABs) like PAB2, PAB4, and PAB8. fishersci.ca This interaction, mediated by a conserved tyrosine-rich motif within the IDR, suggests a mechanism by which ECT2 may influence target mRNA fate by interacting with the poly(A) tail machinery. fishersci.ca The precise biochemical functions of the IDRs of YTH domain proteins like ECT2 remain largely unknown. fishersci.ca
The dynamic interplay between m6A 'writer' (methyltransferase) complexes, 'eraser' (demethylase) proteins, and 'reader' proteins like ECT2 is crucial for regulating gene expression and various biological functions. nih.govfishersci.caciteab.com While the core components of the m6A machinery are being identified, the intricate coordination and context-dependent effects of these proteins, including ECT2, on RNA fate represent active areas of research.
Open Questions and Research Gaps in the ECT2 Protein Field
Despite significant advances, the research field surrounding ECT2 protein still harbors numerous open questions and research gaps that warrant future investigation. Key areas for future research include:
Detailed Regulatory Mechanisms: Further elucidation of the precise molecular events that trigger ECT2 activation during specific cellular processes, particularly cytokinesis. uni.lu
Role of Post-Translational Modifications: A comprehensive understanding of how phosphorylation, ubiquitination (including the interplay with USP7), and potentially other modifications regulate ECT2 activity, localization, and interactions. The function of identified potential phosphorylation sites needs to be determined. metabolomicsworkbench.orgwikipedia.org
GEF-Independent Functions: Exploring the full extent and mechanisms of ECT2's functions that are independent of its RhoGEF activity, particularly in disease contexts like cancer. wikipedia.org
Spatial and Temporal Control: Deeper insights into how the dynamic subcellular localization of ECT2 is regulated and how this contributes to the spatial and temporal control of Rho GTPase activation and downstream processes. The contribution of the PH domain and S-loop to regulation in living cells requires further study. idrblab.net
Interactions with Other Proteins: Identifying and characterizing novel interacting partners of ECT2 and understanding how these interactions modulate its functions and integrate it into various signaling networks. The Cyk4 binding mode of Ect2 remains unclear. uni.lu
Context-Specific Functions: Investigating how ECT2 function and regulation vary depending on cell type, tissue context, and physiological or pathological conditions.
Mechanisms of m6A Reading: Further dissection of how ECT2 recognizes specific m6A motifs and how its IDR contributes to RNA binding and interaction with other RNA-binding proteins. The precise biochemical functions of the IDRs of YTH domain proteins are largely unknown. fishersci.ca
Downstream Effects of m6A Binding: A thorough understanding of the molecular mechanisms by which ECT2, as an m6A reader, influences the fate of target mRNAs, including stability, translation, and localization. Whether indirect effects on transcription contribute to observed changes in mRNA levels needs to be clarified. fishersci.ca
Therapeutic Targeting: Despite being identified as a potential therapeutic target in cancer, the development of specific and effective ECT2 inhibitors is still an active area with a need for further intensive evaluation and mechanistic studies of potential drug candidates. metabolomicsworkbench.orgfishersci.com
Role in Other Biological Processes: Exploring potential roles of ECT2 in biological processes beyond cell division and cancer, given its broad regulatory potential. The specific upstream signals required for Cdc42 activation by ECT2 in vivo and its potential roles with less-studied Rho GTPases are open questions. idrblab.net
Integration of Data: Continued efforts to integrate multi-omics data with functional studies to build more comprehensive models of ECT2 biology and its involvement in complex cellular networks and diseases.
Addressing these open questions through innovative research approaches and collaborative efforts will be crucial for a complete understanding of ECT2 protein biology and its implications for human health.
Q & A
Q. What bioinformatics pipelines reconcile discrepancies between proteomics and transcriptomics data for this compound expression?
- Methodological Answer : Use limma-voom (RNA-seq) and MaxQuant (proteomics) for normalization. Apply correlation analysis (Spearman’s ρ) across paired samples. Investigate post-transcriptional regulation (e.g., miRNA targets via TargetScan) if mRNA-protein correlations are weak .
Ethical & Collaborative Considerations
Q. How to address unexpected this compound toxicity in in vivo models while maintaining ethical standards?
- Methodological Answer : Follow NIH guidelines for early termination criteria (e.g., >20% weight loss). Conduct necropsy and histopathology to identify off-target effects. Document all adverse events in IRB-reviewed protocols .
Q. What collaborative frameworks enhance reproducibility in multi-institutional this compound studies?
- Methodological Answer : Implement electronic lab notebooks (e.g., LabArchives) with version control. Standardize protocols via protocols.io and validate key findings in blinded cross-lab experiments (e.g., SPR binding affinity assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
